5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F5N3S/c5-3(6,4(7,8)9)1-11-12-2(10)13-1/h(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZZJNCZLAIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394918 | |
| Record name | 5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51314-64-8 | |
| Record name | 5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 5-pentafluoroethyl-1,3,4-thiadiazol-2-ylamine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The strategic incorporation of a pentafluoroethyl (C₂F₅) group onto the robust 1,3,4-thiadiazole scaffold can substantially modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. This document offers a detailed synthetic protocol, mechanistic insights, and a thorough characterization workflow to support the research and development of novel chemical entities based on this valuable scaffold.
Strategic Importance and Synthetic Rationale
The 1,3,4-thiadiazole ring is a privileged pharmacophore found in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The introduction of highly fluorinated substituents, such as the pentafluoroethyl group, is a well-established strategy in drug design to enhance metabolic stability and membrane permeability. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[3][4][5] This approach is favored for its reliability and the ready availability of starting materials.
Retrosynthetic Approach
A logical retrosynthetic analysis points to pentafluoropropionic acid and thiosemicarbazide as the key starting materials for the construction of the target molecule.
Sources
solubility of 5-Pentafluoroethyl-thiadiazol-2-ylamine in organic solvents
An In-depth Technical Guide to the Solubility of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine, a heterocyclic amine of significant interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document presents a robust framework for determining its solubility profile. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for its determination, and offer insights into the interpretation of solubility data. This guide is intended to be a practical resource for researchers, enabling them to systematically evaluate the solubility of this and similar compounds in a variety of organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine is a fluorinated heterocyclic compound with potential applications in drug discovery. The 1,3,4-thiadiazole scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a pentafluoroethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a compelling candidate for further investigation.
A thorough understanding of a compound's solubility is paramount for its successful development as a therapeutic agent.[4] Solubility in organic solvents is crucial for:
-
Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is essential for achieving high yields and purity.
-
Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, including oral, parenteral, and topical formulations.
-
Analytical Methods: Accurate quantification of the compound in various matrices often relies on its solubility in solvents used for extraction and analysis, such as in high-performance liquid chromatography (HPLC).[5]
-
Pharmacokinetic Studies: The solubility of a drug candidate in biorelevant media, which often have an organic component, can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
Theoretical Considerations for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has similar intermolecular forces. For 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine, several factors will influence its solubility in organic solvents:
-
Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors.[6][7][8] Solvents that can participate in hydrogen bonding, such as alcohols (methanol, ethanol), are likely to be good solvents.
-
Polarity: The thiadiazole ring and the amine group impart polarity to the molecule. Polar solvents, such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO), are expected to be effective at solvating this compound.[6]
-
Lipophilicity: The pentafluoroethyl group is highly lipophilic and will contribute to the compound's solubility in less polar organic solvents.[8]
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal lattice of the compound must be overcome by the solvent-solute interactions for dissolution to occur.
A Systematic Approach to Determining Solubility
A systematic study should be conducted to quantify the solubility of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine in a range of organic solvents with varying polarities. This will provide a comprehensive understanding of its solubility profile.
Selection of Organic Solvents
The choice of solvents should cover a spectrum of polarities and functional groups to be relevant for various stages of drug development. A recommended set of solvents is presented in Table 1.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent | Polarity Index | Rationale |
| Hexane | 0.1 | Non-polar, for assessing lipophilicity |
| Toluene | 2.4 | Aromatic, common in synthesis |
| Dichloromethane | 3.1 | Moderately polar, widely used in synthesis |
| Acetone | 5.1 | Polar aprotic, good general solvent |
| Ethyl Acetate | 4.4 | Moderately polar, common in chromatography |
| Acetonitrile | 5.8 | Polar aprotic, used in HPLC |
| Ethanol | 4.3 | Polar protic, common in formulations |
| Methanol | 5.1 | Polar protic, good solvent for polar compounds |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar aprotic, excellent solvent |
| N,N-Dimethylformamide (DMF) | 6.4 | Highly polar aprotic, strong solvent |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[9]
Materials:
-
5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine (solid, >95% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Accurately weigh an excess amount of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine into each vial.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility determination method.
Illustrative Solubility Data
While specific experimental data for 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine is not publicly available, Table 2 provides an illustrative solubility profile based on the expected behavior of similar heterocyclic compounds.[10] These values should be determined experimentally.
Table 2: Illustrative Solubility of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine at 25°C
| Solvent | Polarity Index | Illustrative Solubility (g/L) | Solubility Class |
| Hexane | 0.1 | < 0.1 | Practically Insoluble |
| Toluene | 2.4 | 1 - 5 | Sparingly Soluble |
| Dichloromethane | 3.1 | 10 - 20 | Soluble |
| Acetone | 5.1 | 30 - 50 | Freely Soluble |
| Ethyl Acetate | 4.4 | 5 - 15 | Sparingly Soluble |
| Acetonitrile | 5.8 | 25 - 40 | Freely Soluble |
| Ethanol | 4.3 | 15 - 25 | Soluble |
| Methanol | 5.1 | 20 - 35 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble |
Advanced Solubility Assessment Techniques
For high-throughput screening or more in-depth analysis, other techniques can be employed:
-
Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility is the true equilibrium value.[4]
-
Nephelometry: This technique measures the light scattering caused by suspended particles and can be used for rapid, automated solubility determination.
-
Potentiometric Titration: This method can be used to determine the aqueous solubility of ionizable compounds at different pH values.
Diagram 2: Key Factors Influencing Solubility
Caption: Interplay of solute and solvent properties governing solubility.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine in organic solvents. By following the outlined experimental protocols and considering the theoretical principles, researchers can generate the critical data needed to advance the development of this and other promising compounds. Future work should focus on obtaining precise experimental solubility data in a wide range of pharmaceutically relevant solvents and at different temperatures. This will enable the development of robust formulations and provide a deeper understanding of the physicochemical properties of this important class of molecules.
References
-
Tang, N., Shi, W., & Yan, W. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 60(7), 2036–2041. [Link]
-
Letopharm Limited. (n.d.). 5-(pentafluoroethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Amines and Heterocycles. (2020, March 4). Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine. PubChem. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Amines and Heterocycles. (2018, November 16). Retrieved from [Link]
-
Quora. (2018, May 12). How does branching increase the solubility in amines?. Retrieved from [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Retrieved from [Link]
-
Plech, T., Wujec, M., & Siwek, A. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. [Link]
-
Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2025, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 5-Pentafluoroethyl-thiadiazol-2-ylamine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 5-Pentafluoroethyl-thiadiazol-2-ylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights from analogous structures to offer a robust framework for the characterization of this molecule. While direct experimental data for this specific compound is not widely published, this guide extrapolates from established principles and the spectral characteristics of related 1,3,4-thiadiazole derivatives to provide a reliable predictive analysis.
Introduction to 5-Pentafluoroethyl-thiadiazol-2-ylamine
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a pentafluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 5-Pentafluoroethyl-thiadiazol-2-ylamine is a compound of considerable interest for the development of new therapeutic agents. Accurate spectroscopic characterization is the cornerstone of its chemical validation, ensuring purity, confirming identity, and enabling further investigation. This guide will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure:
Caption: Molecular structure of 5-Pentafluoroethyl-thiadiazol-2-ylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Pentafluoroethyl-thiadiazol-2-ylamine, both ¹H and ¹³C NMR will provide critical information, with ¹⁹F NMR being essential for characterizing the pentafluoroethyl group.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, dominated by the signal from the amine protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₂ | 7.6 - 8.1 | Broad singlet | 2H | The chemical shift can be highly dependent on solvent and concentration. This prediction is based on data for similar 5-substituted-1,3,4-thiadiazol-2-amines.[1] |
Experimental Considerations: The amine protons are exchangeable with deuterium. Therefore, shaking the sample with a drop of D₂O will cause the disappearance of the -NH₂ signal, confirming its assignment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the electron-withdrawing pentafluoroethyl group and the heterocyclic ring will significantly influence the chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C2 (Thiadiazole) | 168 - 172 | This carbon is attached to the amine group and is part of the C=N bond within the ring, leading to a downfield shift.[1] |
| C5 (Thiadiazole) | 148 - 155 | This carbon is attached to the pentafluoroethyl group and is also part of a C=N bond.[1] |
| -CF₂- | 110 - 120 (triplet) | The chemical shift will be significantly influenced by the fluorine atoms, and the signal will appear as a triplet due to coupling with the adjacent -CF₃ group. |
| -CF₃ | 115 - 125 (quartet) | This signal will appear as a quartet due to coupling with the adjacent -CF₂- group. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is crucial for confirming the structure of the pentafluoroethyl group.
Table 3: Predicted ¹⁹F NMR Chemical Shifts
| Fluorine Atoms | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₂- | -110 to -120 | Quartet | ~5-15 |
| -CF₃ | -80 to -90 | Triplet | ~5-15 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (amine) | 3100 - 3400 | Medium-Strong, broad | The presence of two bands in this region would indicate a primary amine.[1] |
| C=N stretch (thiadiazole) | 1590 - 1640 | Medium-Strong | Characteristic of the thiadiazole ring.[1] |
| C-F stretch | 1100 - 1300 | Strong | Multiple strong bands are expected due to the pentafluoroethyl group. |
| C-S stretch | 800 - 860 | Medium | Characteristic of the thiadiazole ring.[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Molecular Ion: The molecular weight of 5-Pentafluoroethyl-thiadiazol-2-ylamine (C₄H₂F₅N₃S) is 219.14 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be expected at m/z 220.0053.
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for 5-Pentafluoroethyl-thiadiazol-2-ylamine.
Key Fragmentation Pathways:
-
Loss of a trifluoromethyl radical (•CF₃): This would result in a fragment ion at m/z 151.
-
Loss of a pentafluoroethyl radical (•C₂F₅): This would lead to the formation of the 2-amino-1,3,4-thiadiazole cation at m/z 101.[3]
-
Formation of the pentafluoroethyl cation (C₂F₅⁺): This would result in a fragment ion at m/z 119.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the infusion needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Pentafluoroethyl-thiadiazol-2-ylamine. By leveraging established principles of spectroscopic interpretation and drawing comparisons with structurally related compounds, we have outlined the expected NMR, IR, and MS characteristics. This information will be invaluable for any researcher involved in the synthesis, purification, and characterization of this promising molecule, ensuring its unambiguous identification and facilitating its progression in drug discovery and development pipelines.
References
- Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 155-164.
- Inam, M., & Bhat, M. A. (2023). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. Mangalmay Journal of Management & Technology, 7(2).
Sources
theoretical studies of 5-Pentafluoroethyl-thiadiazol-2-ylamine
An In-depth Technical Guide on the Theoretical Studies of 5-Pentafluoroethyl-thiadiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4][5] This technical guide provides a comprehensive theoretical exploration of a specific, promising derivative: 5-Pentafluoroethyl-thiadiazol-2-ylamine. While direct experimental data for this molecule is not extensively available in public literature, this document leverages established computational methodologies to predict its structural, electronic, and spectroscopic properties. By synthesizing insights from studies on analogous thiadiazole compounds, we present a robust framework for its in-silico analysis, offering a roadmap for future experimental validation and drug discovery efforts. This guide is designed to empower researchers and drug development professionals with the theoretical foundation necessary to explore the potential of this and similar fluorinated thiadiazole derivatives.
PART 1: Introduction to the Therapeutic Potential of 2-Amino-1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged heterocyclic motif in drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] The 2-amino-5-substituted-1,3,4-thiadiazole framework is of particular interest due to its versatile synthetic accessibility and its ability to engage in various biological interactions. The introduction of a pentafluoroethyl group at the 5-position is a strategic design element. The high electronegativity and lipophilicity of the C2F5 group can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile, potentially enhancing membrane permeability, metabolic stability, and binding affinity to target proteins.
This guide will delineate the theoretical approaches to understanding the fundamental properties of 5-Pentafluoroethyl-thiadiazol-2-ylamine, providing a virtual blueprint for its subsequent synthesis, characterization, and biological evaluation.
PART 2: Computational Methodology: A Framework for In-Silico Characterization
A robust theoretical investigation is paramount to understanding the intrinsic properties of a novel molecule before embarking on extensive experimental work. The following computational workflow is proposed for the comprehensive analysis of 5-Pentafluoroethyl-thiadiazol-2-ylamine.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful tool for predicting molecular properties with a favorable balance of accuracy and computational cost.
Protocol for Quantum Chemical Calculations:
-
Software: Gaussian 09 or a similar quantum chemistry package.[6]
-
Methodology:
-
Geometry Optimization: The initial structure of 5-Pentafluoroethyl-thiadiazol-2-ylamine will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[6][7] This level of theory has been shown to provide reliable geometries for similar heterocyclic systems.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure.[6]
-
Spectroscopic Prediction: Infrared (IR) and Raman spectra will be predicted from the calculated vibrational frequencies. This data is invaluable for the future experimental characterization of the synthesized compound.
-
Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) will be calculated. These parameters provide insights into the molecule's reactivity and potential interaction sites.[8][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, intramolecular charge transfer, and the nature of chemical bonds within the molecule.[9]
-
Caption: A typical workflow for the quantum chemical analysis of a novel small molecule.
Molecular Docking Studies
To explore the potential of 5-Pentafluoroethyl-thiadiazol-2-ylamine as a therapeutic agent, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with relevant biological targets. Thiadiazole derivatives have been shown to inhibit various enzymes, including carbonic anhydrase, cyclooxygenase, and various kinases.[1]
Protocol for Molecular Docking:
-
Software: AutoDock, Glide, or similar molecular docking software.[10][11]
-
Target Selection: Based on the known biological activities of similar thiadiazoles, a relevant protein target will be selected from the Protein Data Bank (PDB). For instance, a kinase involved in a cancer signaling pathway could be a suitable target.
-
Ligand and Receptor Preparation: The optimized 3D structure of 5-Pentafluoroethyl-thiadiazol-2-ylamine will be prepared by adding charges and hydrogens. The receptor protein structure will be prepared by removing water molecules, adding polar hydrogens, and defining the binding site.
-
Docking Simulation: The docking algorithm will be run to generate a series of possible binding poses of the ligand within the receptor's active site.
-
Analysis: The resulting poses will be scored based on their predicted binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein will be analyzed to understand the molecular basis of binding.
PART 3: Predicted Molecular and Electronic Properties
Based on the computational methodologies outlined above and knowledge from related compounds, we can predict the key characteristics of 5-Pentafluoroethyl-thiadiazol-2-ylamine.
Molecular Geometry
The molecule is expected to have a planar 1,3,4-thiadiazole ring. The pentafluoroethyl group will introduce steric bulk and will likely not be coplanar with the ring. The C-S and C=N bond lengths within the thiadiazole ring are anticipated to be consistent with those reported for other 5-substituted-2-amino-1,3,4-thiadiazoles.[12][13]
| Parameter | Predicted Value Range |
| C2-S1 Bond Length | 1.73 - 1.75 Å |
| C5-S1 Bond Length | 1.73 - 1.75 Å |
| C2-N3 Bond Length | 1.30 - 1.32 Å |
| N3-N4 Bond Length | 1.37 - 1.39 Å |
| C5-N4 Bond Length | 1.30 - 1.32 Å |
| C2-N(amino) Bond Length | 1.35 - 1.37 Å |
Note: These are estimated values based on similar structures in the literature and would be refined by the DFT calculations.
Spectroscopic Profile
The predicted IR spectrum will be a key tool for experimental verification.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| N-H stretching (amino group) | 3300 - 3500 |
| C-H stretching (if any) | 3000 - 3100 |
| C=N stretching (thiadiazole ring) | 1600 - 1650 |
| C-N stretching | 1300 - 1400 |
| C-F stretching | 1000 - 1200 |
Electronic Properties and Reactivity
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. The electron-withdrawing nature of the pentafluoroethyl group is expected to lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.
-
Molecular Electrostatic Potential (MEP): The MEP map will visualize the electron density distribution. The nitrogen atoms of the thiadiazole ring and the amino group are expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic attack and hydrogen bond acceptance. The regions around the fluorine atoms will be highly electron-rich, while the hydrogen atoms of the amino group will be electron-deficient.
Caption: A simplified diagram showing the potential mechanism of action via kinase inhibition.
PART 4: Proposed Synthetic Approach
While a specific synthesis for 5-Pentafluoroethyl-thiadiazol-2-ylamine is not readily found in the literature, a plausible route can be proposed based on established methods for synthesizing 2-amino-1,3,4-thiadiazoles.[6][14][15]
Protocol for Synthesis:
-
Starting Materials: Pentafluoropropionic acid and thiosemicarbazide.
-
Step 1: Cyclization: A mixture of pentafluoropropionic acid and thiosemicarbazide is heated in the presence of a dehydrating agent such as phosphorus oxychloride or a strong acid like concentrated sulfuric acid.
-
Step 2: Work-up and Purification: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-Pentafluoroethyl-thiadiazol-2-ylamine.
PART 5: Future Directions and Conclusion
The theoretical framework presented in this guide provides a comprehensive in-silico characterization of 5-Pentafluoroethyl-thiadiazol-2-ylamine. The predicted structural, spectroscopic, and electronic properties offer a solid foundation for its synthesis and experimental validation. The potent biological activities of related thiadiazole derivatives, coupled with the unique properties imparted by the pentafluoroethyl group, position this molecule as a promising candidate for further investigation in drug discovery programs.
The next logical steps would be:
-
Synthesis and Characterization: Synthesize the compound using the proposed route and characterize it using techniques such as NMR, IR, and mass spectrometry to validate the theoretical predictions.
-
In Vitro Biological Screening: Evaluate the compound's activity against a panel of relevant biological targets (e.g., various cancer cell lines, microbial strains).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to establish a clear SAR, which can guide the optimization of the lead compound.
This theoretical guide serves as a catalyst for such endeavors, demonstrating the power of computational chemistry to accelerate the early stages of drug discovery and development.
References
-
Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Available at: [Link]
-
Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. PMC. Available at: [Link]
-
Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors. ProQuest. Available at: [Link]
-
Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives | Journal of Wasit for Science and Medicine. Available at: [Link]
-
Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflammatory Activities. PubMed. Available at: [Link]
-
Computational QSAR and Molecular Docking Analysis of Thiadiazole Derivatives for Antibacterial Drug Discovery. Bentham Science. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. ResearchGate. Available at: [Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available at: [Link]
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]
-
4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. Available at: [Link]
-
Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Available at: [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Available at: [Link]
-
Synthesis, structure and computational study of 5-[(prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine (Pesta) and its heterometallic π,σ-complex [Cu2FeCl2(Pesta)4][FeCl4]. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]
-
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. ResearchGate. Available at: [Link]
-
Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Semantic Scholar. Available at: [Link]
-
PRECURSORS FOR THE SYNTHESIS OF MACROHETEROCYCLIC COMPOUNDS. MODELING OF THE MECHANISM FOR FORMATION OF 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE BY QUANTUM CHEMISTRY METHODS. CyberLeninka. Available at: [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC. Available at: [Link]
-
Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. Available at: [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed. Available at: [Link]
-
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]
Sources
- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. sarcouncil.com [sarcouncil.com]
- 4. japsonline.com [japsonline.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors - ProQuest [proquest.com]
- 11. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
quantum chemical calculations for fluorinated thiadiazoles
An In-depth Technical Guide to Quantum Chemical Calculations for Fluorinated Thiadiazoles
Abstract
The strategic incorporation of fluorine into the thiadiazole scaffold has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] Understanding the nuanced effects of fluorination on the electronic structure, reactivity, and intermolecular interactions of these molecules is paramount for rational drug design. This technical guide, intended for researchers, computational chemists, and drug development professionals, provides a comprehensive framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the properties of fluorinated thiadiazoles. We will detail the theoretical underpinnings, present a validated computational workflow from geometry optimization to the analysis of reactivity descriptors, and discuss the practical application of these methods in structure-activity relationship (SAR) studies.
Introduction: The Convergence of Fluorine and Heterocycles
Thiadiazoles represent a class of five-membered heterocyclic compounds that are privileged structures in pharmacology, appearing in drugs with antimicrobial, anticancer, and antiviral activities.[3] Their utility stems from their ability to engage in various non-covalent interactions and their relative metabolic stability. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their physicochemical properties.[4] Specifically, C-F bonds can enhance metabolic stability by blocking sites of oxidation, modulate pKa, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1][5][6]
While the synthetic accessibility of fluorinated thiadiazoles is expanding, predicting the impact of fluorination a priori remains a significant challenge.[2] Classical molecular mechanics methods often fail to accurately capture the complex electronic effects, such as polarization and charge transfer, that fluorine substitution induces.[7][8] Quantum chemical calculations, however, provide a first-principles approach to model these electronic phenomena, offering unparalleled insight into molecular structure, stability, and reactivity, thereby guiding the design of more effective therapeutic agents.[3][9][10]
Part I: Theoretical Foundations for Accurate Calculations
The reliability of any quantum chemical prediction hinges on the appropriate selection of the theoretical method and basis set. For systems like fluorinated thiadiazoles, which contain second-row elements (sulfur) and highly electronegative atoms (fluorine, nitrogen), these choices are critical.
Density Functional Theory (DFT): The Computational Workhorse
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for drug discovery applications due to its excellent balance of computational accuracy and efficiency.[9][11][12] Unlike more computationally expensive wavefunction-based methods, DFT calculates the system's energy based on its electron density.[12]
For fluorinated thiadiazoles, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and well-validated choice that has been successfully used for various thiadiazole derivatives.[13][14] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing the electronic structure of molecules with significant charge polarization.
Basis Sets: The Language of Orbitals
A basis set is a set of mathematical functions used to construct the molecular orbitals.[15][16] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the nuclei.
-
Pople Style Basis Sets : The 6-311++G(d,p) basis set is highly recommended for these systems.
-
6-311G: A triple-zeta valence basis set, providing high flexibility for valence electrons.
-
++: Includes diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing lone pairs, anions, and weak non-covalent interactions, which are critical for fluorine-containing compounds.[17]
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow orbitals to change shape, which is necessary to correctly model bonding in molecules containing electronegative elements like fluorine and sulfur.[17][18]
-
-
Correlation-Consistent Basis Sets : For higher accuracy calculations, Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are an excellent alternative.
Simulating the Biological Milieu: Solvation Models
Reactions and interactions in a biological context occur in solution, not in the gas phase. Solvation can significantly alter molecular properties.[19] Implicit solvent models are an efficient way to account for these bulk effects.[20][21]
-
Polarizable Continuum Model (PCM) : This is a widely used and effective model where the solute is placed in a molecule-shaped cavity within a continuous dielectric medium representing the solvent (e.g., water).[20][21]
-
Solvation Model based on Density (SMD) : The SMD model is a universal solvation model that has been parameterized to provide accurate solvation free energies for a wide range of solvents.[20][21]
Part II: A Validated Computational Workflow
This section provides a step-by-step protocol for performing and analyzing quantum chemical calculations on a fluorinated thiadiazole derivative.
Diagram: Quantum Chemical Calculation Workflow
The following diagram outlines the logical flow of a typical computational study on fluorinated thiadiazoles.
Caption: A typical workflow for quantum chemical analysis of fluorinated thiadiazoles.
Experimental Protocol: Step-by-Step Calculation
This protocol assumes the use of the Gaussian software package, a standard in the field.[14]
Step 1: Molecular Structure Preparation
-
Using a molecular editor (e.g., GaussView, Avogadro), build the 3D structure of the target fluorinated thiadiazole.
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with the quantum chemistry software (e.g., .gjf for Gaussian).
Step 2: Geometry Optimization
-
Set up the input file for a geometry optimization calculation.
-
Causality: The goal is to find the most stable 3D arrangement of the atoms on the potential energy surface.
-
Keyword Line Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(SMD,Solvent=Water)
-
B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed after optimization. This is a self-validation step; the absence of imaginary frequencies confirms the structure is a true energy minimum.[13]
-
SCRF=(SMD,Solvent=Water): Applies the SMD solvation model for water.
-
Step 3: Analysis of Molecular Properties
Once the calculation is complete, the output file contains a wealth of data.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[22][23]
-
E_HOMO: Correlates with the ability to donate electrons (nucleophilicity).
-
E_LUMO: Correlates with the ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.[24]
-
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface.[14]
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with lone pairs on nitrogen or oxygen atoms.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
-
CDFT provides a quantitative framework for predicting and understanding chemical reactivity through a series of descriptors derived from how a system's energy changes with respect to the number of electrons.[25][26][27]
Diagram: Hierarchy of Conceptual DFT Descriptors
Caption: Relationship between key Global and Local Conceptual DFT descriptors.
Table 1: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | A measure of electronegativity; the escaping tendency of electrons.[27] |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[27] |
| Global Electrophilicity (ω) | ω = μ² / (2η) | A quantitative measure of a molecule's ability to act as an electrophile.[27] |
| Fukui Function (f(r)) | Varies for nucleophilic/electrophilic attack | Identifies the specific atoms within a molecule most susceptible to attack. A high value of f+ on an atom indicates a good site for nucleophilic attack.[26][28] |
Causality: By calculating these descriptors for a series of fluorinated thiadiazole analogs, a researcher can quantitatively predict how different substitution patterns will affect the molecule's overall reactivity and the specific sites where it is most likely to interact with a biological target.[29]
NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized "Lewis-like" structures (i.e., bonds and lone pairs).[30][31]
-
Natural Atomic Charges: NBO provides a more robust calculation of atomic charges compared to other methods. This is crucial for understanding the polar C-F bond and its influence on the rest of the molecule.
-
Donor-Acceptor Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals.[4] For example, it can reveal hyperconjugation effects, such as the interaction between a lone pair on a nitrogen atom and an antibonding orbital (σ*) of an adjacent C-F bond. The stabilization energy (E(2)) associated with this interaction indicates its importance.[30][32]
Part III: Data Presentation and Application in Drug Design
The ultimate goal of these calculations is to generate actionable data for drug development.
Table 2: Representative Calculated Properties for a Hypothetical 5-Trifluoromethyl-1,3,4-thiadiazol-2-amine (Note: These are illustrative values based on typical calculations at the B3LYP/6-311++G(d,p) level in water.)
| Property | Calculated Value | Implication for Drug Design |
| E_HOMO | -7.2 eV | Moderate electron-donating ability. |
| E_LUMO | -1.5 eV | Good electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | High chemical stability. |
| Dipole Moment | 4.8 Debye | High polarity, may influence solubility and membrane passage. |
| NBO Charge on F atoms | -0.45 e | Significant negative charge, potential for H-bonding or dipole interactions. |
| MEP Minimum (on N3) | -45 kcal/mol | The N3 atom is a primary site for electrophilic interaction/H-bond donation. |
By generating such data for a library of virtual or synthesized compounds, researchers can build quantitative structure-activity relationship (QSAR) models. For example, one might find a correlation between the calculated electrophilicity index (ω) and the observed inhibitory activity against a specific enzyme. Furthermore, these quantum chemical descriptors can be used as inputs for more complex machine learning models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize candidates with favorable drug-like profiles.[33][34]
Conclusion
Quantum chemical calculations, grounded in Density Functional Theory, are an indispensable tool for the modern drug discovery scientist working with fluorinated thiadiazoles. They provide a robust, predictive framework for understanding the intricate relationship between molecular structure and chemical properties. By following a validated workflow—encompassing careful selection of methods, geometry optimization, and detailed analysis of electronic properties, reactivity descriptors, and bonding—researchers can gain deep insights that accelerate the design-test-analyze cycle. This computational-first approach not only explains experimental observations but also rationally guides the synthesis of next-generation therapeutic agents with improved potency and pharmacokinetic profiles.
References
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic
- Solvent model. Wikipedia.
- Target-Related Applications of First Principles Quantum Chemical Methods in Drug Design.
- Conceptual Density Functional Theory.
- Chemical Solvent Models. Q-Chem Manual.
- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.
- Conceptual density functional theory based electronic structure principles. Chemical Science (RSC Publishing).
- Methods of Quantum Chemical Calculations in Drug Discovery and Applic
- From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. PubMed Central.
- Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding form
- Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations.
- Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Deriv
- A Brief Review of Density Functional Theory and Solv
- Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition. PubMed Central.
- DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science.
- Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Deriv
- Solvent models – Knowledge and References. Taylor & Francis.
- Structural Properties,Theory Functional Calculations (DFT), Natural Bond Orbital and Energies for the Two fluorocarbon compounds. Fluorine Notes.
- Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar.
- Crystallographic study and molecular orbital calculations of thiadiazole derivatives. Part 3: 3,4-diphenyl-1,2,5-thiadiazoline 1. CONICET.
- Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes.
- Probing the chemical landscape of 3,4-dichloro-1,2,5-thiadiazole: DFT calculations and biological activity insights. Semantic Scholar.
- Synthesis of Heteroarom
- Computational study of heterocyclic anticancer compounds through nbo method.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
- Theory studies of structural properties, energies and natural bond orbital for a new fluorocarbon
- An In-depth Technical Guide to Quantum Chemical Calcul
- Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work.
- A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Journal of Chemical Reviews.
- Basis Sets in Quantum Chemistry. Georgia Institute of Technology.
- Computational Heterocyclic Chemistry.
- Vibrational Spectroscopic Studies, NMR and NBO Calculations of 3-Hydroxy BenzylidyneTrifluoride.
- Synthetic Strategies to Access Fluorin
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorin
- New hybrids of thiazole clubbed with fluorinated benzene: Design, synthesis, spectral, antimicrobial, and molecular docking studies. OUCI.
- What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?.
- Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucid
- Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry.
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Basis set (chemistry). Wikipedia.
- A compendium of fingerprint-based ADMET prediction models.
- Basis Sets. EPFL.
- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Beilstein Journal of Organic Chemistry.
- Evaluation of fluorinated phospholipid analogs: A study on ADMET profiles, molecular docking and dynamics simul
- A computational quantum chemical study of fluorin
Sources
- 1. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 2. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchmathsci.org [researchmathsci.org]
- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. epfl.ch [epfl.ch]
- 17. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 18. researchgate.net [researchgate.net]
- 19. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 20. Solvent model - Wikipedia [en.wikipedia.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 26. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 27. From Density Functional Theory to Conceptual Density Functional Theory and Biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.aip.org [pubs.aip.org]
- 29. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 30. notes.fluorine1.ru [notes.fluorine1.ru]
- 31. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 32. Volume # 2(93), March - April 2014 — "Theory studies of structural properties, energies and natural bond orbital for a new fluorocarbonate compound " [notes.fluorine1.ru]
- 33. d-nb.info [d-nb.info]
- 34. Evaluation of fluorinated phospholipid analogs: A study on ADMET profiles, molecular docking and dynamics simulation in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Biological Activity Screening of 5-Pentafluoroethyl-thiadiazol-2-ylamine
Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[4] The inherent mesoionic character of the thiadiazole ring is thought to enhance the ability of these compounds to traverse cellular membranes and engage with biological targets.[4][5] Marketed drugs containing the thiadiazole nucleus, such as the diuretic acetazolamide and the antibacterial sulfamethazole, underscore the therapeutic significance of this chemical class.[1][6]
This document provides a comprehensive guide for the initial biological activity screening of a novel compound, 5-Pentafluoroethyl-thiadiazol-2-ylamine . The introduction of a pentafluoroethyl group at the 5-position is a strategic medicinal chemistry decision. Highly fluorinated groups like pentafluoroethyl are known to modulate key drug-like properties. The pentafluorosulfanyl (SF5) group, a close analogue, is noted for its high electronegativity, thermal and chemical stability, and its ability to increase lipophilicity and membrane permeability.[7][8][9] These characteristics can lead to enhanced binding affinity, improved metabolic stability, and better bioavailability.[7] The trifluoromethyl group, another related moiety, is also widely used to enhance target binding and metabolic stability in pharmaceuticals.[10]
Given the established biological profile of thiadiazole derivatives, this guide will focus on primary screening assays in three key areas: anticancer, antimicrobial, and enzyme inhibition activities. The protocols provided are based on established, robust methodologies to ensure reliable and reproducible preliminary data, forming a critical foundation for further drug development efforts.
Part 1: Anticancer Activity Screening
The antiproliferative activity of thiadiazole derivatives has been widely reported, with mechanisms including the inhibition of protein tyrosine kinases like human epidermal growth factor receptors (EGFR and HER-2), disruption of tubulin polymerization, and induction of apoptosis.[4][11] Therefore, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical first step.
Rationale for Assay Selection
Two of the most common and well-validated colorimetric assays for assessing in vitro cytotoxicity are the MTT and SRB assays.[12][13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[14]
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid. The amount of bound dye is proportional to the total cellular protein mass, and thus to the cell number. The SRB assay is generally considered to be less sensitive to metabolic interference than the MTT assay.[13][15]
Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration of 5-Pentafluoroethyl-thiadiazol-2-ylamine that inhibits 50% of cancer cell growth (IC50).
Materials:
-
5-Pentafluoroethyl-thiadiazol-2-ylamine
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HepG2 for liver)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 5-Pentafluoroethyl-thiadiazol-2-ylamine in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48 to 72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Anticancer Screening
Summarize the IC50 values in a clear and concise table.
| Cell Line | Tissue of Origin | IC50 (µM) of 5-Pentafluoroethyl-thiadiazol-2-ylamine | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast | Insert Data | Insert Data |
| HCT-116 | Colon | Insert Data | Insert Data |
| HepG2 | Liver | Insert Data | Insert Data |
| PC-3 | Prostate | Insert Data | Insert Data |
Part 2: Antimicrobial Activity Screening
Thiadiazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[6][16] The 2-amino-1,3,4-thiadiazole scaffold, in particular, has been a basis for the development of potent antimicrobial agents.[17][18]
Rationale for Assay Selection
-
Broth Microdilution Method: This is a standard and quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.[20]
-
Agar Well Diffusion Method: This is a widely used qualitative or semi-quantitative preliminary screening method.[19][20] It provides a visual confirmation of antimicrobial activity through the formation of a zone of inhibition around a well containing the test compound.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of 5-Pentafluoroethyl-thiadiazol-2-ylamine required to inhibit the growth of various microorganisms.
Materials:
-
5-Pentafluoroethyl-thiadiazol-2-ylamine
-
DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)[19]
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism.
-
Optionally, resazurin can be added to aid in the visualization of viability (a color change from blue to pink indicates growth).
-
Data Presentation: Antimicrobial Screening
Present the MIC values in a comprehensive table.
| Test Microorganism | Gram Stain/Type | MIC (µg/mL) of 5-Pentafluoroethyl-thiadiazol-2-ylamine | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Insert Data | Insert Data (e.g., Ciprofloxacin) |
| Escherichia coli | Gram-negative | Insert Data | Insert Data (e.g., Ciprofloxacin) |
| Candida albicans | Fungus (Yeast) | Insert Data | Insert Data (e.g., Fluconazole) |
| Aspergillus niger | Fungus (Mold) | Insert Data | Insert Data (e.g., Amphotericin B) |
Part 3: Enzyme Inhibition Screening
Many thiadiazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[22] For instance, they have been reported as inhibitors of carbonic anhydrase, α-glucosidase, and various kinases.[5][22][23] A general enzyme inhibition assay can serve as a valuable primary screen to identify potential enzymatic targets.
Rationale for a General Kinase Inhibition Screen
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Thiadiazole derivatives have been identified as inhibitors of kinases such as c-Jun N-terminal kinase (JNK) and Akt.[23][24] A broad-spectrum kinase inhibition assay can therefore provide valuable initial insights.
General Kinase Inhibition Assay Workflow
Caption: General workflow for a kinase inhibition assay.
Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)
Objective: To determine the inhibitory effect of 5-Pentafluoroethyl-thiadiazol-2-ylamine on a selected enzyme.
Materials:
-
Purified enzyme of interest (e.g., a commercially available kinase, α-glucosidase, or carbonic anhydrase)
-
Substrate for the enzyme
-
Assay buffer optimized for the enzyme
-
5-Pentafluoroethyl-thiadiazol-2-ylamine
-
DMSO
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[25]
-
Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and corresponding DMSO concentration.
-
Control wells (100% enzyme activity): Enzyme solution and corresponding DMSO concentration.
-
Test wells: Enzyme solution and desired concentrations of the test compound.
-
Include a positive control with a known inhibitor if available.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.[26]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader in kinetic mode. The change in absorbance corresponds to product formation or substrate consumption.[25]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the reaction curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
% Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
These application notes provide a foundational framework for the initial biological screening of 5-Pentafluoroethyl-thiadiazol-2-ylamine. The data generated from these assays will be crucial in guiding the subsequent steps of the drug discovery process. Positive results in any of these screens will warrant more in-depth investigations, including mechanism of action studies, evaluation against a broader panel of cell lines or microbial strains, and in vivo efficacy and toxicity studies. The unique structural features of this compound, combining the versatile thiadiazole core with a lipophilic and metabolically stable pentafluoroethyl group, hold significant promise for the discovery of a novel therapeutic agent.
References
- Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
-
ResearchGate. (n.d.). (PDF) Biological Activities of Thiadiazole Derivatives: A Review. Retrieved from [Link]
-
Asati, V., & Sharma, S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 22. [Link]
-
Scaccia, F., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 16(4), 580. [Link]
-
BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
-
Gomha, S. M., et al. (2015). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 86(4), 347-361. [Link]
- Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.
-
Khan, I., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 7(40), 35835-35848. [Link]
-
Adetunji, C. O., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21279. [Link]
-
Pourceau, L., et al. (2013). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry, 56(15), 6146-6162. [Link]
-
Meenash, S., & Rajakumar, P. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1166, 1-16. [Link]
-
Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755-3760. [Link]
-
Sławiński, J., & Szafrański, K. (2018). Thiadiazole derivatives as anticancer agents. Expert Opinion on Investigational Drugs, 27(1), 1-16. [Link]
-
ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(23), 15638-15656. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8059. [Link]
-
Karpińska, A., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 21(18), 6886. [Link]
-
Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 708-732. [Link]
-
Houghton, P., et al. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods, 42(4), 377-387. [Link]
-
Saleh, A. M., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 989803. [Link]
-
ResearchGate. (n.d.). Applications of MTT analogue assays (and ATP and SRB assays) reported.... Retrieved from [Link]
-
Edmondson, S. D., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(6), 1145-1200. [Link]
-
Bondock, S., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3553-3571. [Link]
-
Paun, G., et al. (2021). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 10(4), 582. [Link]
-
Hada, K., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Li, D., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 14(1), 395-411. [Link]
- Mahendrasinh, M. R., et al. (2013). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
- Hussein, F. B., & Al-Amiery, A. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8.
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]
-
Li, Y., et al. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Molecules, 23(4), 849. [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]
-
Dilo, A. L., & Meanwell, N. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry, 60(19), 7937-7951. [Link]
-
ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,2,2,2-Pentafluoroethyl. Retrieved from [Link]
-
Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 226. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bepls.com [bepls.com]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. ijpcbs.com [ijpcbs.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 5-Pentafluoroethyl-thiadiazol-2-ylamine as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Thiadiazole Derivatives in Enzyme Inhibition
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3] This heterocyclic moiety is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a wide array of biological targets.[2][4] Consequently, thiadiazole derivatives have been investigated for a multitude of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5] A significant portion of these biological effects are attributed to the inhibition of key enzymes.[6] For instance, various derivatives have shown inhibitory activity against enzymes such as protein kinases, α-glucosidase, and carbonic anhydrase.[1][7][8]
This guide focuses on 5-Pentafluoroethyl-thiadiazol-2-ylamine , a member of this promising class of compounds. While specific enzymatic targets for this particular molecule are not yet extensively documented in publicly available literature, its structural features—notably the electron-withdrawing pentafluoroethyl group—suggest a high potential for potent and selective interactions with enzyme active sites. These application notes provide a comprehensive framework for researchers to systematically investigate the enzyme inhibitory potential of 5-Pentafluoroethyl-thiadiazol-2-ylamine and other novel thiadiazole derivatives. We will cover initial screening, determination of inhibitory potency and mechanism, and strategies for target identification.
Compound Profile: 5-Pentafluoroethyl-thiadiazol-2-ylamine
| Property | Value | Source |
| IUPAC Name | 5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-thiadiazol-2-amine | |
| CAS Number | 51314-64-8 | [9] |
| Molecular Formula | C4H2F5N3S | |
| InChI Key | NGOZZJNCZLAIPT-UHFFFAOYSA-N |
The presence of the pentafluoroethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its behavior as a potential drug candidate.
Part 1: Initial Enzyme Inhibition Screening
The first step in characterizing a novel compound is to perform a broad screening against a panel of relevant enzymes. Given the known activities of other thiadiazole derivatives, a logical starting point would be to screen against kinases, proteases, and metabolic enzymes.
Protocol 1: General Protocol for IC50 Determination in a 96-Well Plate Format
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[10][11][12]
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
5-Pentafluoroethyl-thiadiazol-2-ylamine (stock solution in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the assay)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-Pentafluoroethyl-thiadiazol-2-ylamine in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare the enzyme and substrate solutions at appropriate concentrations in the assay buffer. The substrate concentration is often kept at or near the Michaelis constant (Km) for IC50 determination.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank wells: Assay buffer and DMSO (vehicle control).
-
Control wells (100% activity): Enzyme solution and DMSO.
-
Test wells: Enzyme solution and the desired concentrations of the test compound.
-
-
It is advisable to include a positive control with a known inhibitor for the target enzyme, if available.
-
-
Pre-incubation:
-
Pre-incubate the plate with the enzyme and inhibitor (or vehicle) for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin measuring the signal (e.g., absorbance, fluorescence, or luminescence) over a set period using a microplate reader. The change in signal corresponds to product formation or substrate consumption.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][13]
-
Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
Part 2: Elucidating the Mechanism of Inhibition
Once a compound shows significant inhibitory activity, the next step is to understand its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed).[14][15] This is achieved through enzyme kinetic studies.
Protocol 2: Enzyme Kinetic Analysis to Determine Inhibition Type
This protocol involves measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Procedure:
-
Experimental Setup:
-
Design a matrix of experiments with varying concentrations of both the substrate and 5-Pentafluoroethyl-thiadiazol-2-ylamine. Typically, several fixed concentrations of the inhibitor are used, while the substrate concentration is varied over a wide range.
-
For each inhibitor concentration (including a zero-inhibitor control), perform a set of reactions with increasing substrate concentrations.
-
-
Data Collection:
-
For each reaction, measure the initial velocity (V₀) as described in Protocol 1.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration. This will generate a set of Michaelis-Menten curves.
-
To more clearly distinguish the inhibition type, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor reveals the mechanism of inhibition.[15]
-
Interpreting Lineweaver-Burk Plots:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Decision Tree for Inhibition Mechanism
Caption: Decision tree for identifying the mechanism of enzyme inhibition.
Part 3: Target Identification and Validation
If 5-Pentafluoroethyl-thiadiazol-2-ylamine is identified through phenotypic screening, or if its direct target is unknown, various methods can be employed for target deconvolution.[16][17]
Protocol 3: Affinity-Based Pull-Down for Target Identification
This method uses a modified version of the inhibitor to capture its binding partners from a cell lysate.[18][19]
Workflow:
-
Probe Synthesis:
-
Synthesize a derivative of 5-Pentafluoroethyl-thiadiazol-2-ylamine that incorporates a linker and an affinity tag (e.g., biotin) without significantly compromising its inhibitory activity.
-
-
Affinity Matrix Preparation:
-
Immobilize the biotinylated probe onto streptavidin-coated beads.
-
-
Protein Binding:
-
Incubate the affinity matrix with a cell or tissue lysate that expresses the putative target protein(s).
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, often by using a competitive ligand or by denaturing conditions.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).[18]
-
Affinity-Based Target ID Workflow
Caption: Workflow for affinity-based target identification.
Conclusion and Future Directions
5-Pentafluoroethyl-thiadiazol-2-ylamine represents a promising starting point for the development of novel enzyme inhibitors. The protocols and workflows outlined in these application notes provide a robust framework for its characterization. By systematically determining its inhibitory potency, elucidating its mechanism of action, and identifying its molecular targets, researchers can unlock the therapeutic potential of this and other related thiadiazole derivatives. Subsequent steps in a drug discovery pipeline would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo studies to assess efficacy and safety.[20][21][22]
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Scaccia, E., et al. (2013). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry, 56(11), 4443-4453. Retrieved from [Link]
-
Khan, I., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. Molecules, 27(19), 6539. Retrieved from [Link]
-
Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Science and Technology, 14(1), 46. Retrieved from [Link]
-
Vuong, D., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]
-
Plech, T., et al. (2018). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 23(11), 2889. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. Retrieved from [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
Basak, S., & Tanner, J. A. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 52-55. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole Derivatives Inhibitors of Protein Kinases. Retrieved from [Link]
-
Peterson, J. R., & Turnbull, A. P. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9036-9043. Retrieved from [Link]
-
Ghorab, M. M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8109. Retrieved from [Link]
- BenchChem. (n.d.). Determining the Potency of Novel Histone Acetyltransferase Inhibitors: A Guide to IC50 Measurement.
- BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. Retrieved from [Link]
-
Plech, T., et al. (2019). Thiadiazole derivatives as anticancer agents. Pharmaceuticals, 12(1), 2. Retrieved from [Link]
-
Singh, S. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IP Journal of Medical and Dental Science, 1(1), 1-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Drug Discovery: Enzyme Inhibitor Design and Optimization. Retrieved from [Link]
-
Columbia University. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Wang, Y.-L., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
Cirrincione, G., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1789. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Retrieved from [Link]
-
AZoM. (2020). Characterize Enzyme Kinetics. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,4-Thiadiazol-2-amine, 5-(1,1-difluoroethyl)-. Retrieved from [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
-
Khan, I., et al. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 656-663. Retrieved from [Link]
-
Wuest, F. (2025). Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. Future Medicinal Chemistry, 17(8), 693-708. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]
-
Shettar, A. K., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Polycyclic Aromatic Compounds, 1-14. Retrieved from [Link]
-
Drapak, V. I., et al. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 41(1). Retrieved from [Link]
Sources
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-PENTAFLUOROETHYL-[1,3,4]THIADIAZOL-2-YLAMINE | 51314-64-8 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. courses.edx.org [courses.edx.org]
- 13. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. portlandpress.com [portlandpress.com]
- 15. Khan Academy [khanacademy.org]
- 16. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 17. drughunter.com [drughunter.com]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Fluorinated Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the anticancer properties of novel fluorinated thiadiazole derivatives. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for a thorough preclinical evaluation. The content is structured to provide not only procedural steps but also the underlying scientific principles, ensuring a robust and reproducible research outcome.
I. Introduction: The Rationale for Fluorinated Thiadiazoles in Oncology
The thiadiazole nucleus is a privileged scaffold in medicinal chemistry, known for its broad spectrum of biological activities.[1][2] The incorporation of fluorine atoms into these structures is a strategic approach to modulate their physicochemical and pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets.[1][2] Consequently, fluorinated thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[3][4][5]
These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7][8][9] This guide will walk you through the essential in vitro and in vivo methodologies to characterize the anticancer profile of your novel fluorinated thiadiazole compounds.
II. Synthesis of Fluorinated Thiadiazole Derivatives
The synthesis of fluorinated thiadiazole derivatives is a critical first step. A common synthetic route involves the condensation of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiols with fluorinated benzoic acids.[4] The general synthetic scheme is outlined below.
Caption: General synthetic workflow for fluorinated triazolothiadiazoles.
Protocol 1: General Synthesis of Fluorinated 3,6-diaryl-[6][10][11]triazolo[3,4-b][10][11][12]thiadiazoles [4]
-
Reactant Preparation: A mixture of a substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) and a fluorinated benzoic acid (1.1 mmol) is prepared.
-
Reaction: The mixture is refluxed in phosphorus oxychloride (POCl₃) (5 mL) for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.
-
Precipitation: The resulting solid precipitate is filtered, washed thoroughly with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure fluorinated thiadiazole derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
III. In Vitro Evaluation of Anticancer Activity
In vitro assays are fundamental for the initial screening and characterization of the anticancer potential of newly synthesized compounds.[12][13] These assays provide crucial information on cytotoxicity, mechanism of cell death, and effects on the cell cycle.
A. Cell Viability and Cytotoxicity Assays
The first step is to determine the concentration-dependent cytotoxic effect of the compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated thiadiazole derivatives (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Example of IC50 Values (µM) of Fluorinated Thiadiazole Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | SaOS-2 (Osteosarcoma) | K562 (Leukemia) | HCT-116 (Colon) | A549 (Lung) | Reference |
| 2a | 30.2 | 39.0 | 29.4 | - | - | [4] |
| 2b | 22.1 | 19.0 | 15.0 | - | - | [4] |
| Compound 25 | 0.058 | - | - | 46.0 | - | [1] |
| Compound 8l | - | - | - | 6.56 | - | [1] |
| FABT | - | - | - | - | Good Activity | [8] |
| Compound B3 | 54.1 | - | - | - | - | [14][15][16] |
Note: The specific IC50 values will vary depending on the compound structure and the cell line used.
B. Apoptosis Assays
To determine if the observed cytotoxicity is due to apoptosis, flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining are employed.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the fluorinated thiadiazole derivative at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Caption: Simplified pathway of apoptosis induction by thiadiazole derivatives.
C. Cell Cycle Analysis
Fluorinated thiadiazole derivatives can also induce cell cycle arrest. This can be investigated by flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide (PI).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[17]
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.
Several studies have shown that fluorinated thiadiazole derivatives can induce cell cycle arrest at the G0/G1 or G2/M phase.[7][8][18]
IV. Mechanism of Action Studies
To elucidate the molecular mechanisms underlying the anticancer activity, further investigations into the modulation of specific signaling pathways are necessary.
A. Kinase Inhibition Assays
Many thiadiazole derivatives have been identified as inhibitors of various protein kinases that are often dysregulated in cancer.[9][19]
Protocol 5: Western Blotting for Kinase Pathway Analysis
-
Protein Extraction: Treat cancer cells with the compound and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
For example, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells.[3][8]
Caption: Experimental workflow for analyzing kinase inhibition.
V. In Vivo Evaluation of Anticancer Efficacy
Promising candidates from in vitro studies should be further evaluated in in vivo animal models to assess their therapeutic potential in a more complex biological system.[10][11][12][13]
A. Xenograft Tumor Models
Human tumor xenografts in immunocompromised mice are the most commonly used preclinical models for evaluating anticancer drugs.[10][11]
Protocol 6: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor the mice until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the fluorinated thiadiazole derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
VI. Conclusion
The systematic evaluation of fluorinated thiadiazole derivatives, from synthesis and in vitro screening to mechanistic studies and in vivo validation, is crucial for the identification of potent and selective anticancer agents. The protocols and guidelines presented in this document provide a robust framework for researchers to thoroughly investigate the therapeutic potential of their novel compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing promising candidates into further preclinical and clinical development.
References
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (URL: )
- A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis through Suppressi - JournalAgent. (URL: )
- A comprehensive review on preliminary screening models for the evalu
- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: )
- New Anticancer Agents: In Vitro and In Vivo Evalu
-
Thiadiazole derivatives as anticancer agents - PMC - NIH. (URL: [Link])
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (URL: [Link])
-
Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[6][10][11]triazolo[3,4-b][10][11][12]thiadiazoles - ResearchGate. (URL: [Link])
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. (URL: [Link])
-
Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC. (URL: [Link])
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (URL: [Link])
-
In Vivo Pharmacology Models for Cancer Target Research - PubMed. (URL: [Link])
-
In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells - ProBiologists. (URL: [Link])
-
2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed. (URL: [Link])
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - NIH. (URL: [Link])
-
Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones - ProQuest. (URL: [Link])
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed. (URL: [Link])
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed. (URL: [Link])
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: [Link])
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. (URL: [Link])
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (URL: [Link])
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - NIH. (URL: [Link])
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. (URL: [Link])
-
Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (URL: [Link])
-
(PDF) Thiadiazole derivatives as anticancer agents - ResearchGate. (URL: [Link])
-
(Open Access) Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies (2022) | Amani M.R.A. Saedi | 19 Citations - SciSpace. (URL: [Link])
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC. (URL: [Link])
-
Thiazole Derivatives Inhibitors of Protein Kinases. | Download Table - ResearchGate. (URL: [Link])
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PubMed. (URL: [Link])
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. probiologists.com [probiologists.com]
- 18. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for the Cellular Characterization of 5-Pentafluoroethyl-thiadiazol-2-ylamine
A Guide for Researchers in Cellular Biology and Drug Discovery
Introduction: The Therapeutic Potential of Thiadiazole Derivatives
The thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic rings, containing sulfur and nitrogen atoms, are key components in the development of novel therapeutic agents due to their diverse biological activities.[1][2] Derivatives of 1,3,4-thiadiazole, the structural class to which 5-Pentafluoroethyl-thiadiazol-2-ylamine belongs, have demonstrated a broad spectrum of effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3]
The pharmacological versatility of thiadiazoles stems from their ability to act as bioisosteres of other key structures, such as the pyrimidine ring found in nucleic acids, allowing them to interfere with fundamental cellular processes like DNA replication.[4] Furthermore, the mesoionic character of the thiadiazole ring is thought to facilitate passage across cellular membranes, enabling interaction with intracellular targets.[5] Given this promising background, the exploration of novel thiadiazole derivatives like 5-Pentafluoroethyl-thiadiazol-2-ylamine is a significant endeavor in the quest for new therapeutic modalities.
This guide provides a comprehensive experimental protocol for the initial in vitro characterization of 5-Pentafluoroethyl-thiadiazol-2-ylamine in a cell culture setting. The primary focus is to establish a robust methodology for assessing its cytotoxic potential, a critical first step in the evaluation of any novel compound.[6][7]
Compound Handling and Preparation
Chemical Properties and Safety Considerations
Stock Solution Preparation
The solubility of novel compounds can be variable. A common starting point for creating a high-concentration stock solution is to use dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh a precise amount of 5-Pentafluoroethyl-thiadiazol-2-ylamine in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock, for example, 10 mM. Vortex thoroughly to ensure complete dissolution. Gentle warming may be required for some compounds.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Initial Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay serves as an excellent initial screen to determine the concentration range over which a compound exhibits cytotoxic effects.
Experimental Workflow for MTT Assay
Caption: Workflow of a typical MTT cytotoxicity assay.
Detailed Protocol:
Materials:
-
Selected cell line(s) (e.g., a cancer cell line and a non-cancerous control cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
5-Pentafluoroethyl-thiadiazol-2-ylamine stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium). The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the time of analysis.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-Pentafluoroethyl-thiadiazol-2-ylamine stock solution in complete culture medium. A broad range of concentrations should be tested initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations.
-
Crucial Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
Calculating Cell Viability:
The percentage of cell viability is calculated relative to the vehicle control:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Determining the IC₅₀ Value:
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency.
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.09 | 92.0% |
| 10 | 0.85 | 0.06 | 68.0% |
| 50 | 0.45 | 0.05 | 36.0% |
| 100 | 0.15 | 0.03 | 12.0% |
This is example data and should be replaced with experimental results.
Potential Signaling Pathways and Downstream Analysis
Thiadiazole derivatives have been reported to influence several key signaling pathways involved in cell survival and proliferation.[3] Based on the initial cytotoxicity data, further experiments can be designed to elucidate the mechanism of action of 5-Pentafluoroethyl-thiadiazol-2-ylamine.
Sources
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Convergence of Computational Chemistry and Drug Discovery
An Application Note and In-Depth Protocol for the Molecular Docking of 5-Pentafluoroethyl-thiadiazol-2-ylamine
Molecular docking is a pivotal computational technique in modern, structure-based drug discovery.[1][2] It predicts the preferred orientation of a small molecule (ligand) within the binding site of a larger macromolecule, typically a protein receptor, and estimates the strength of their interaction.[1][2] This in-silico approach allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis and in-vitro testing, and gain insights into the molecular basis of biological activity, thereby accelerating the drug development pipeline.[3][4][5]
Heterocyclic compounds are cornerstones of medicinal chemistry, with thiadiazole derivatives being a particularly prolific scaffold.[6][7][8] The 1,3,4-thiadiazole ring, a bioisostere of pyrimidine, is found in numerous compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][8][9] This versatility makes novel thiadiazole derivatives, such as 5-Pentafluoroethyl-thiadiazol-2-ylamine, compelling candidates for investigation. This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies on this specific ligand, designed for researchers and drug development professionals. It emphasizes not only the procedural steps but also the scientific rationale underpinning the protocol, ensuring a robust and reproducible workflow.
Part 1: Scientific Rationale and Strategy
Before commencing any computational experiment, a clear strategy grounded in scientific principles is essential. The choice of software, target protein, and analytical methods dictates the quality and relevance of the results.
The Thiadiazole Scaffold: A Privileged Structure
Thiadiazole derivatives are considered "privileged scaffolds" in drug design due to their unique chemical properties that allow them to interact with a wide range of biological targets.[8] Their ability to participate in hydrogen bonding, coordinate with metal ions, and form other non-covalent interactions makes them highly adaptable. The introduction of a pentafluoroethyl group to the thiadiazole core in 5-Pentafluoroethyl-thiadiazol-2-ylamine significantly alters its electronic properties and lipophilicity, potentially leading to novel binding modes and enhanced biological activity.
Target Selection: A Case Study with Human Neutrophil Elastase (HNE)
For this protocol, we will use Human Neutrophil Elastase (HNE) as the target protein (PDB ID: 3PP0).[10] HNE is a serine protease implicated in various inflammatory diseases, making it a relevant therapeutic target. The availability of a high-resolution crystal structure with a co-crystallized inhibitor provides an excellent framework for validating our docking protocol.
Scientist's Insight: The validity of a docking study is fundamentally dependent on the quality of the target structure. It is crucial to select a high-resolution crystal structure (ideally <2.5 Å) from the Protein Data Bank (PDB). One must meticulously inspect the structure for missing residues or loops, which may need to be modeled, and understand the biological significance of any existing ligands, cofactors, or metal ions.[11][12]
Workflow Overview
The molecular docking process is a multi-stage procedure that requires careful preparation of both the protein (receptor) and the small molecule (ligand). The overall workflow is designed to ensure that the inputs are chemically correct and that the simulation parameters are appropriately defined to explore the ligand's conformational space within the protein's binding site.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking Screens for Novel Ligands Conferring New Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 7. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
Application Notes & Protocols: Strategic Development of 5-(Pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine Derivatives for Drug Discovery
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2] The introduction of highly fluorinated substituents, such as the pentafluoroethyl (C2F5) group, offers a strategic advantage in drug design by enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[3][4] This guide provides a comprehensive framework for the synthesis and biological evaluation of novel derivatives based on the 5-(pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine core. We present detailed, field-proven protocols for the derivatization of the 2-amino group via acylation, sulfonylation, and reductive amination, alongside standardized methodologies for assessing their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space for the discovery of next-generation therapeutics.
Introduction: The Strategic Imperative of the Pentafluoroethyl-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, enabling it to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6] The strategic incorporation of a pentafluoroethyl group at the 5-position of the thiadiazole ring is a deliberate design choice aimed at leveraging the unique physicochemical properties of fluorine.
The C-F bond's high strength and the stability of the C2F5 group can significantly reduce metabolic degradation, thereby prolonging the half-life of a drug candidate.[7] Furthermore, the high electronegativity of fluorine can modulate the pKa of the adjacent 2-amino group and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, potentially leading to enhanced potency and selectivity.[4] This guide outlines a systematic approach to synthesize a library of derivatives from the 5-(pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine core and evaluate their therapeutic potential.
Synthesis of the Core Scaffold: 5-(Pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine
The foundational step is the synthesis of the core scaffold. This protocol is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[8][9] The reaction involves the cyclization of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent.
Protocol 2.1: Synthesis of 5-(Pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine
Materials:
-
2,2,3,3,3-Pentafluoropropanoic acid
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl3)
-
Toluene (or other suitable high-boiling solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,2,3,3,3-pentafluoropropanoic acid (1.0 eq) in toluene, add thiosemicarbazide (1.0 eq).
-
Slowly add polyphosphoric acid (approx. 10 times the weight of the carboxylic acid) to the mixture. Alternative: Use phosphorus oxychloride (3.0-5.0 eq) as both the solvent and dehydrating agent.
-
Heat the reaction mixture to reflux (typically 100-110 °C for PPA in toluene, or the reflux temperature of POCl3) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If using PPA, pour the mixture into ice-water and neutralize carefully with saturated sodium bicarbonate solution until the pH is ~8. If using POCl3, remove the excess POCl3 under reduced pressure, then carefully quench the residue with ice-water and neutralize.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Derivatization of the 2-Amino Group: Building a Chemical Library
The 2-amino group of the core scaffold is a versatile handle for introducing a wide range of substituents to explore the structure-activity relationship (SAR). The electron-withdrawing nature of the pentafluoroethyl group may decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions than for non-fluorinated analogues.
Workflow for Derivatization
Caption: General workflow for the derivatization of the core scaffold.
Protocol 3.1: Acylation of the 2-Amino Group
Materials:
-
5-(Pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine
-
Acyl chloride or carboxylic anhydride (1.1 eq)
-
Pyridine or triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine, Anhydrous MgSO4
Procedure:
-
Dissolve the 2-aminothiadiazole (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or TEA (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3.2: Sulfonylation of the 2-Amino Group
Materials:
-
5-(Pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine
-
Sulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M HCl solution, Brine, Anhydrous MgSO4
Procedure:
-
Dissolve the 2-aminothiadiazole (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with 1 M HCl (to remove pyridine) and brine.
-
Dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3.3: One-Pot Reductive Amination
This mild and efficient method allows for the introduction of a wide variety of alkyl and aryl groups.[10]
Materials:
-
5-(Pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount for ketones)
-
Saturated sodium bicarbonate solution, Brine, Anhydrous MgSO4
Procedure:
-
To a stirred suspension of the 2-aminothiadiazole (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation: Screening for Therapeutic Potential
Based on the extensive literature on thiadiazole derivatives, primary screening should focus on anticancer and antimicrobial activities.[5][10]
Anticancer Activity Screening Workflow
Caption: Workflow for anticancer activity screening using the MTT assay.
Protocol 4.1: MTT Assay for Cytotoxicity Screening
This protocol is a standard colorimetric assay for assessing cell metabolic activity.[11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin or 5-Fluorouracil)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the plates for 72 hours at 37 °C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 4.2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) and follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][4][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well plates
-
Bacterial/fungal inoculum adjusted to 0.5 McFarland standard
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the test compound. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37 °C for 16-20 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic organization of the biological data is crucial for discerning SAR.
Table 1: Representative Data for Anticancer Screening
| Compound ID | R Group (Modification) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
|---|---|---|---|
| Core | -NH2 | >100 | >100 |
| DA-01 | -NH-CO-Ph | 55.2 | 78.1 |
| DA-02 | -NH-CO-(4-Cl-Ph) | 21.8 | 35.4 |
| DS-01 | -NH-SO2-Ph | 43.7 | 62.9 |
| DRA-01 | -NH-CH2-Ph | 68.3 | 85.0 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 |
Table 2: Representative Data for Antimicrobial Screening
| Compound ID | R Group (Modification) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|---|
| Core | -NH2 | >128 | >128 |
| DA-01 | -NH-CO-Ph | 64 | 128 |
| DA-02 | -NH-CO-(4-Cl-Ph) | 16 | 32 |
| DS-01 | -NH-SO2-Ph | 32 | 64 |
| DRA-01 | -NH-CH2-Ph | 128 | >128 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Initial SAR Insights:
-
Derivatization of the 2-amino group is essential for activity.
-
Acyl and sulfonyl derivatives appear more potent than simple alkyl/benzyl amines in both assays.
-
The introduction of electron-withdrawing groups on the appended phenyl ring (e.g., DA-02 vs. DA-01) seems to enhance both anticancer and antibacterial activity, suggesting that electronic properties play a key role in target interaction.
Conclusion
The 5-(pentafluoroethyl)-1,3,4-thiadiazol-2-ylamine scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic incorporation of the C2F5 group is anticipated to confer favorable pharmacokinetic properties. The synthetic protocols and biological screening assays detailed in this guide provide a robust and systematic framework for creating and evaluating a diverse library of derivatives. The initial SAR analysis suggests that modification of the 2-amino position with various functionalities can significantly impact biological activity, offering numerous avenues for lead optimization and the discovery of potent drug candidates.
References
-
Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19752-19779. [Link]
-
Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]
-
Bohl, C. R., & Gabba, A. I. (2021). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(8), 1347-1363. [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd Ed. CLSI supplement M27M44S. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Gierczak, M., Szeliga, M., & Wozniak, K. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
-
Wube, A. A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development Research, 83(7), 1475-1499. [Link]
-
Al-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Rafidain Journal of Science, 19(3), 1-10. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6296. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. [Link]
-
U.S. Food & Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]
-
Asif, M. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy, 9(1), 36-40. [Link]
-
Asif, M. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. Journal of Drug Delivery and Therapeutics, 12(3), 1573-1587. [Link]
-
Singh, A., & Singh, V. K. (2022). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science, 5(1), 1-5. [Link]
-
Vo, T. N. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Clerici, F., et al. (2001). 2-Amino-5-sulphanyl-1,3,4-thiadiazole derivatives as anticonvulsant agents: Synthesis and evaluation. Bioorganic & Medicinal Chemistry Letters, 11(12), 1591-1594. [Link]
- U.S. Patent No. US2799683A. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
Karigar, A., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 24(6), 2739-2742. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. atcc.org [atcc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
Topic: In Vitro Testing of 5-Pentafluoroethyl-thiadiazol-2-ylamine Against Cancer Cell Lines
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 5-Pentafluoroethyl-thiadiazol-2-ylamine, a novel heterocyclic compound, for its potential anticancer activity. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including promising anticancer properties.[1] This guide moves beyond a simple recitation of steps, offering detailed, field-proven protocols grounded in established scientific principles. We will cover the essential sequence of assays, from initial cytotoxicity screening to more in-depth mechanistic studies, including cell proliferation, apoptosis, and cell cycle analysis. The protocols are designed to be self-validating through the rigorous use of controls, ensuring data integrity and reproducibility. This application note is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for the preliminary assessment of novel chemical entities in oncology research.
Introduction: The Rationale for Investigating Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore in drug discovery.[2] Its structural similarity to pyrimidine allows it to act as a bioisostere, potentially interfering with nucleic acid metabolism and DNA replication processes crucial for rapidly dividing cancer cells.[2] Furthermore, compounds containing this moiety have been shown to exhibit potent cytotoxicity against a wide array of cancer cell lines, including those of the breast, lung, colon, and prostate.[3] The mechanisms of action are diverse, often involving the modulation of critical cell signaling pathways such as the PI3K/Akt pathway, inhibition of key enzymes, or induction of apoptosis.[3][4]
5-Pentafluoroethyl-thiadiazol-2-ylamine represents a novel derivative where the introduction of a highly electronegative pentafluoroethyl group may enhance its biological activity, membrane permeability, and metabolic stability. Therefore, a systematic in vitro evaluation is the critical first step to characterize its anticancer potential and elucidate its mechanism of action.[5]
Strategic Experimental Workflow
A tiered approach is recommended for screening novel compounds. This strategy efficiently filters candidates, starting with broad cytotoxicity assays and progressing to more complex, resource-intensive mechanistic studies for promising hits. This workflow ensures that time and resources are focused on compounds with the highest therapeutic potential.
Caption: Tiered experimental workflow for in vitro evaluation.
Foundational Protocols: Cell Culture and Compound Preparation
Scientific integrity begins with the basics. The health and identity of your cell lines are paramount for reproducible results.
3.1. Cell Line Selection and Maintenance
-
Rationale: Select a panel of cell lines representing different cancer types (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) to assess the breadth of the compound's activity.[6] Include a non-cancerous cell line (e.g., Vero or MRC-5) to evaluate selective cytotoxicity.[7]
-
Protocol:
-
Obtain cell lines from a certified repository (e.g., ATCC) to ensure identity and purity.
-
Culture cells in the recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics, under standard conditions (37°C, 5% CO₂).
-
Maintain cells in a logarithmic growth phase. Do not allow cultures to become over-confluent, as this can alter cellular physiology and drug response.
-
Regularly test for mycoplasma contamination.
-
Use cells within a low passage number range for all experiments to minimize phenotypic drift.
-
3.2. Compound Stock Preparation
-
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for dissolving hydrophobic compounds for in vitro assays. A high-concentration stock minimizes the final DMSO concentration in the culture medium, which can be toxic to cells at levels >0.5%.
-
Protocol:
-
Prepare a 10-50 mM stock solution of 5-Pentafluoroethyl-thiadiazol-2-ylamine in sterile, cell-culture grade DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Tier 1 Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]
4.1. Step-by-Step MTT Protocol
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-20,000 cells per well in 100 µL of complete medium in a 96-well plate.[9] The optimal seeding density depends on the cell line's growth rate and should be determined empirically.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[9]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the compound or vehicle control (medium with the same final concentration of DMSO).
-
Treatment Incubation: Incubate the cells for 24, 48, or 72 hours. A 48 or 72-hour incubation is common for assessing the effects of cytotoxic agents.
-
MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.[8]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under the microscope.[8]
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Mix gently on an orbital shaker for 5-10 minutes. Read the absorbance at 570 nm using a microplate reader.[10]
4.2. Data Analysis and IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. It is a standard measure of a compound's potency.
-
Calculate the percentage of cell viability for each concentration:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
| Compound Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (A549) | % Cell Viability (Vero) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 3.9 |
| 0.1 | 98.2 ± 3.8 | 95.1 ± 4.2 | 99.1 ± 4.0 |
| 1 | 85.7 ± 5.2 | 79.8 ± 6.1 | 96.5 ± 3.3 |
| 5 | 52.1 ± 4.1 | 48.9 ± 3.9 | 91.2 ± 4.8 |
| 10 | 25.6 ± 3.0 | 21.5 ± 2.8 | 85.4 ± 5.1 |
| 50 | 5.3 ± 1.5 | 4.8 ± 1.1 | 60.7 ± 6.2 |
| Calculated IC₅₀ (µM) | ~5.1 | ~4.8 | >50 |
| Table 1: Hypothetical MTT assay results for 5-Pentafluoroethyl-thiadiazol-2-ylamine after 48h treatment. Data are presented as mean ± SD. The high IC₅₀ in Vero cells suggests cancer cell selectivity. |
Tier 2 Protocols: Mechanistic Assays
If the compound shows potent and selective cytotoxicity, the next step is to investigate how it kills cancer cells.
5.1. Apoptosis Detection by Annexin V/PI Staining
Apoptosis is a form of programmed cell death. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]
Caption: The PI3K/Akt signaling pathway, a potential target.
Future studies (Tier 3) should use techniques like Western blotting to investigate the phosphorylation status of key proteins (e.g., Akt, mTOR) or enzymatic assays to directly measure effects on targets like tubulin polymerization.
References
-
Guzik, P., et al. (2020). Thiadiazole derivatives as anticancer agents. Cancer Cell International. Available at: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]
-
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. Available at: [Link]
-
Abdelgawad, M. A., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available at: [Link]
-
Immunostep. (n.d.). Ki-67 Staining Protocol by flow cytometry. Immunostep. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Ling, A. P. K., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules. Available at: [Link]
-
Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-t[12][13][14]hiadiazol-2-yl)-propionamide toward human tumor cells in vitro. ResearchGate. Available at: [Link]
-
Artese, A., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Available at: [Link]
-
Bakr, R. B., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Russian Journal of General Chemistry. Available at: [Link]
-
Gherghel, A., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants. Available at: [Link]
-
S, R. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Clinical and Medical Images. Available at: [Link]
-
MilliporeSigma. (n.d.). Muse® Ki67 Proliferation Kit User's Guide. MilliporeSigma. Available at: [Link]
-
Al-Ostath, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals. Available at: [Link]
-
Kumar, A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-express. Available at: [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Available at: [Link]
-
ResearchGate. (2024). Cell Culture Drug Testing: A Comprehensive Overview. ResearchGate. Available at: [Link]
-
Adan, A., et al. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Journal of Advanced Pharmacy Education & Research. Available at: [Link]
-
Artese, A., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Semantic Scholar. Available at: [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available at: [Link]
-
Bitesize Bio. (2024). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]
-
Kicic, A., et al. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current Protocols in Stem Cell Biology. Available at: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Wang, Z., et al. (2021). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. ResearchGate. Available at: [Link]
-
Express Biology. (2021). Cell Viability and Cytotoxicity determination using MTT assay. YouTube. Available at: [Link]
-
JoVE. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. Available at: [Link]
-
ResearchGate. (2024). Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]
-
Sagredou, S., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences. Available at: [Link]
-
NextGen Protocols. (2018). Staining for Ki67 in paraffin-embedded tissue sections. NextGen Protocols. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. ResearchGate. Available at: [Link]
-
R, R. R., & B, S. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. FDA. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Archiv der Pharmazie. Available at: [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bepls.com [bepls.com]
- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. japsonline.com [japsonline.com]
- 8. atcc.org [atcc.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine
Welcome to the technical support guide for the purification of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine (CAS: 51314-64-8). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. As a fluorinated heterocyclic amine, this molecule presents unique purification challenges that require specialized strategies. This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these complexities and achieve high purity.
The 1,3,4-thiadiazole scaffold is a vital pharmacophore in medicinal chemistry, and the introduction of a pentafluoroethyl group significantly modulates the molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1][2][3] However, these same features can complicate standard purification procedures. This guide explains the causality behind our recommended protocols, ensuring you can adapt them to your specific experimental context.
Frequently Asked Questions & Troubleshooting Guides
Q1: I have a crude, solid sample of 5-Pentafluoroethyl-1,3,4-thiadiazol-2-ylamine post-synthesis. What is the best initial purification strategy?
A1: Your initial strategy depends on the scale of your reaction and the approximate purity of your crude material. For most common laboratory scales (milligrams to several grams), a two-pronged approach starting with recrystallization is often most effective. If that fails to yield the desired purity, column chromatography is the next logical step.
The workflow below outlines the general decision-making process.
Caption: Initial Purification Workflow Decision Tree.
Expert Insight: Always perform a preliminary purity assessment (e.g., Thin Layer Chromatography [TLC] or a crude ¹H-NMR). This small analytical step can save you significant time by guiding you to the most appropriate purification method from the start.
Q2: My attempt at recrystallization resulted in the product "oiling out" or very poor recovery. What should I do?
A2: "Oiling out" is a common problem when the melting point of the solute is lower than the boiling point of the chosen solvent, or when impurities act as a eutectic mixture. The high fluorine content in your molecule increases its lipophilicity, which can lead to unexpected solubility behavior.
Causality & Troubleshooting Steps:
-
Re-evaluate Your Solvent System: The key is finding a solvent (or solvent pair) that dissolves your compound poorly at low temperatures but completely at higher temperatures. For a fluorinated, moderately polar compound like this, start with polar protic solvents or a combination of a polar aprotic solvent and a non-polar anti-solvent.
-
Control the Cooling Rate: Crashing the temperature too quickly encourages oiling out. Allow the solution to cool slowly to room temperature first, then move it to a 4°C refrigerator, and finally to a freezer if necessary. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent line can also be effective.
-
Use a Co-solvent System: If a single solvent fails, a co-solvent system (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) is often the solution. Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent (anti-solvent) dropwise until you see persistent cloudiness. Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.
Data Presentation: Recommended Starting Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Comments |
| Isopropanol or Ethanol | Polar Protic | Good starting point. The amine and thiadiazole ring offer hydrogen bonding opportunities. |
| Acetonitrile | Polar Aprotic | Can be effective for moderately polar compounds; often yields high-quality crystals. |
| Ethyl Acetate / Hexanes | Co-solvent Pair | Dissolve in minimal hot ethyl acetate, add hexanes as the anti-solvent. Excellent for tuning polarity. |
| Ethanol / Water | Co-solvent Pair | Dissolve in hot ethanol, add water dropwise. The amine may have some water solubility. |
Q3: I am observing significant peak tailing during HPLC analysis. What is causing this and how can I fix it?
A3: This is a classic issue for amine-containing compounds analyzed on standard silica-based HPLC columns (like C18). The primary cause is the interaction between the basic amine group of your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[4] This secondary interaction is strong and non-specific, causing the peak to tail. The pentafluoroethyl group does not directly cause tailing but makes the molecule highly retained, which can exacerbate the issue.
Troubleshooting Protocol:
-
Add a Mobile Phase Modifier: This is the most common and effective solution.
-
Competing Base: Add a small amount of a competing amine, such as 0.1% Triethylamine (TEA), to your mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[4]
-
Acidic Modifier: Alternatively, add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This protonates your amine to form an ammonium salt. This prevents the lone pair from interacting with silanols and can often produce sharp, symmetrical peaks.[4]
-
-
Use an End-Capped or Specialized Column:
-
End-Capped Columns: Modern columns are often "end-capped," where most residual silanols are chemically blocked. Ensure you are using such a column.
-
Fluorinated Phase Columns: For highly fluorinated compounds, a specialized fluorous HPLC column (e.g., C8-Fluorine) can offer unique selectivity and improved peak shape.[4]
-
-
Optimize pH: Adjusting the mobile phase pH can control the ionization state of your amine. A higher pH keeps the amine neutral, while a lower pH protonates it. The optimal pH depends on your column and specific analyte.[4]
Caption: Troubleshooting HPLC Peak Tailing for Amines.
Q4: My compound appears to be degrading during purification, especially during aqueous workups or on silica gel. Why is this happening?
A4: Fluorinated amines can be susceptible to degradation under certain conditions.[4] The electron-withdrawing nature of the pentafluoroethyl group can influence the stability of the entire molecule.
Potential Causes and Solutions:
-
pH Sensitivity: The compound may be unstable in strongly acidic or basic conditions. Some fluorinated amines are particularly sensitive to water and can degrade during aqueous workups, especially if the pH is not controlled.[4][5][6]
-
Solution: During extractions, use mild aqueous solutions like saturated sodium bicarbonate instead of strong bases (e.g., NaOH) and dilute acids (e.g., 0.1-1M HCl) instead of concentrated ones.[4] Whenever possible, minimize contact time with aqueous layers and ensure all organic solvents are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before concentration.
-
-
Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of sensitive compounds. The amine group in your molecule can strongly adsorb to the silica surface, and prolonged exposure can lead to decomposition.
-
Solution:
-
Deactivate the Silica: Prepare a slurry of silica gel in your starting mobile phase (e.g., ethyl acetate/hexanes) and add 1% triethylamine. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica (like amino-propylated silica) for your column chromatography.
-
Work Quickly: Do not let your compound sit on a packed column for an extended period. Pre-screen your separation with TLC, pack the column, load the sample, and elute it in one continuous process.
-
-
Data Presentation: Troubleshooting Degradation During Purification
| Problem | Potential Cause | Recommended Solution |
| Low recovery after aqueous extraction | pH or water instability | Use mild acids/bases (e.g., sat. NaHCO₃). Minimize contact time with aqueous layers. Dry organic phase thoroughly. |
| Streaking/degradation on TLC plate | Interaction with acidic silica | Spot your sample on a TLC plate pre-treated with 1% TEA in the developing solvent. |
| Product decomposition on silica column | Prolonged exposure to acidic silica | Deactivate silica with 1% TEA. Use neutral alumina. Work quickly and avoid delays during elution. |
References
- Technical Support Center: Purification of Fluorin
- 5-(1,1,2,2,2-pentafluoroethyl)-1,3,4-thiadiazol-2-amine - Sigma-Aldrich.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions - Semantic Scholar.
- Application Notes and Protocols for the Synthesis of a 5-Substituted-1,3,4-Thiadiazol-2-amine Analog Library - Benchchem.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchG
- Fluorinated Heterocycles - ResearchG
- Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
- The Dark Side of Fluorine - PMC - NIH.
- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
Sources
Technical Support Center: Troubleshooting Failed Reactions of Fluorinated Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds. This guide is designed to provide in-depth troubleshooting assistance for common and complex challenges encountered during the synthesis and functionalization of these unique molecules. The inherent properties of fluorine—high electronegativity, small size, and the strength of the C-F bond—can significantly influence reactivity in ways that are not always intuitive.[1][2] This resource aims to elucidate these intricacies and offer practical, field-proven solutions to overcome synthetic hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of fluorinated heterocyclic compounds.
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with a fluoro-substituted heterocycle proceeding much faster than with its chloro- or bromo-analogue?
A1: This is an expected and advantageous feature of many fluorinated heterocycles. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the Meisenheimer complex.[3][4] Fluorine's powerful electron-withdrawing inductive effect stabilizes this negatively charged intermediate, thereby lowering the activation energy of this step and accelerating the overall reaction.[3][4] While fluoride is a poorer leaving group than chloride or bromide in SN2 reactions, in SNAr the stabilization of the intermediate by the highly electronegative fluorine atom is the dominant factor.[3][4] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[5]
Q2: I am attempting a direct C-H fluorination on a pyridine ring, but I am getting poor regioselectivity. Why is this happening?
A2: The pyridine ring is an electron-deficient aromatic system, which makes direct C-H functionalization challenging.[6] The electronic nature of the pyridine ring often directs reactions to specific positions. For instance, in many cases, fluorination occurs with exclusive selectivity for the position adjacent to the nitrogen atom.[7] The regioselectivity is highly dependent on the fluorinating agent used and the substitution pattern already present on the ring. For example, 3-substituted pyridines may undergo fluorination selectively at the 2-position.[5] Achieving meta-selective fluorination is particularly difficult and often requires specific directing groups or specialized reagents.[6]
Q3: My fluorinated heterocycle seems to be decomposing under my reaction conditions. Are these compounds generally stable?
A3: While the carbon-fluorine bond is very strong, the stability of fluorinated heterocycles can be compromised under certain conditions. For example, monofluoromethyl groups can be susceptible to nucleophilic displacement, especially in the presence of an intramolecular nucleophile.[8] Additionally, some heterocyclic sulfonyl fluorides, while generally more stable than their chloride counterparts, can undergo decomposition pathways like SO2 extrusion or hydrolysis if trace amounts of water are present.[9] It is crucial to carefully consider the stability of your specific substrate under the planned reaction conditions (e.g., pH, temperature, presence of strong nucleophiles).
Section 2: Common Reaction Failures and Solutions
This section provides detailed troubleshooting guides for specific failed reactions in a question-and-answer format.
Case Study 1: Failed Suzuki-Miyaura Cross-Coupling
Q: I am trying to perform a Suzuki-Miyaura cross-coupling with a 2-fluoro-4-bromopyridine, intending to substitute the bromine atom. However, I am observing no reaction or very low yield. What could be the issue?
A: This is a common challenge where the desired reactivity at the C-Br bond is not observed. The troubleshooting process should systematically evaluate the catalyst, reagents, and reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for a Robust Suzuki-Miyaura Coupling:
-
Reagent Preparation:
-
Ensure the fluorinated heterocyclic halide is pure.
-
Use a fresh, high-quality boronic acid or ester.
-
Thoroughly dry the base (e.g., Cs₂CO₃ or K₃PO₄) in a vacuum oven.
-
Use anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the fluorinated heterocyclic halide (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-5 mol%) and ligand (if not using a pre-catalyst, 1.1-1.2 equiv relative to Pd).[10]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Case Study 2: Uncontrolled Poly-fluorination in a Direct C-H Fluorination Reaction
Q: I am attempting to introduce a single fluorine atom to my heterocycle using an electrophilic fluorinating agent, but I am obtaining a significant amount of di- and tri-fluorinated products. How can I improve the selectivity for mono-fluorination?
A: Over-fluorination is a common issue when the activated C-H bonds of the product are more reactive than the starting material.[11] Controlling the stoichiometry and reaction conditions is key to achieving mono-selectivity.
| Parameter | Troubleshooting Action | Rationale |
| Stoichiometry of Fluorinating Agent | Carefully control the stoichiometry. Start with 1.0-1.1 equivalents of the fluorinating agent. | Using a large excess of the fluorinating agent will drive the reaction towards poly-fluorination.[11] |
| Reaction Time | Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times will allow the mono-fluorinated product to react further.[11] |
| Temperature | Perform the reaction at a lower temperature. | Lowering the temperature can increase the selectivity by favoring the reaction with the lower activation energy (mono-fluorination).[11] |
| Rate of Addition | Add the fluorinating agent slowly to the reaction mixture. | Slow addition maintains a low concentration of the fluorinating agent, disfavoring over-reaction. |
| Solvent | Screen different solvents. | The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and the substrate. |
Section 3: Advanced Troubleshooting
This section covers more complex scenarios and advanced analytical techniques.
Q: My reaction is clean, but the isolated product is not what I expected. How can I identify the unexpected product and understand the alternative reaction pathway?
A: Unexpected products can provide valuable insights into the reactivity of your system. A thorough characterization of the unknown product is the first step.
Analytical Workflow for Unknown Product Identification:
Caption: Workflow for identifying an unexpected reaction product.
Common Unexpected Pathways with Fluorinated Heterocycles:
-
Hydrodefluorination: The replacement of a fluorine atom with a hydrogen atom. This can be catalyzed by transition metals, especially under reducing conditions.[12]
-
Ring-Opening/Rearrangement: The high electron demand of some fluorinated systems can lead to skeletal rearrangements.
-
Reaction with Solvent: Highly reactive intermediates can be trapped by the solvent.
By systematically troubleshooting and being open to unexpected reactivity, you can turn a failed reaction into a discovery.
References
-
Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics - ACS Publications. [Link]
-
Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Preprints.org. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]
-
Transition metal-catalyzed fluorination of multi carbon-carbon bonds: new strategies for fluorinated heterocycles. PubMed. [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. MDPI. [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters - ACS Publications. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. [Link]
-
Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Request PDF - ResearchGate. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. download. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
-
From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Chemical Communications (RSC Publishing). [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. [Link]
-
From unsuccessful H2-activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis acidity of 33 Lewis acids based on fluoride, chloride, hydride and methyl ion affinities. Dalton Transactions (RSC Publishing). [Link]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wyzant.com [wyzant.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Quality Control of 5-Pentafluoroethyl-thiadiazol-2-ylamine
Introduction: The Critical Role of Quality Control
Welcome to the technical support center for the analytical quality control (QC) of 5-Pentafluoroethyl-thiadiazol-2-ylamine. This molecule, characterized by a fluorinated ethyl group attached to an aminothiadiazole core, presents unique challenges and considerations in analytical testing. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous quality control is paramount to ensure safety, efficacy, and consistency.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the common analytical hurdles and their solutions. Our goal is to empower you with the knowledge to develop robust, reliable, and compliant analytical methods.
The quality control process for pharmaceutical raw materials is a cornerstone of Good Manufacturing Practice (GMP). It involves a series of tests to confirm the identity, purity, and content of the substance against established specifications.[2] This guide will delve into the primary chromatographic and spectroscopic techniques you will likely employ and provide structured troubleshooting advice in a practical question-and-answer format.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity and assay of 5-Pentafluoroethyl-thiadiazol-2-ylamine. A well-developed reversed-phase HPLC (RP-HPLC) method is typically the method of choice. The presence of the fluorinated chain and the heterocyclic amine dictates specific considerations for method development.
Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | C18 or Fluorinated Phase (e.g., F5, PFP) | A standard C18 provides good hydrophobic retention. However, a fluorinated phase can offer alternative selectivity for fluorine-containing compounds, potentially resolving closely eluting impurities.[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acidic modifier helps to protonate the amine group, ensuring good peak shape and minimizing tailing. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is a good starting point to elute all potential impurities and establish a general purity profile. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides method robustness and reduces viscosity, leading to better efficiency. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic/heterocyclic systems. A DAD is highly recommended to assess peak purity and identify the optimal wavelength. |
| Injection Vol. | 5 µL | A small injection volume minimizes the potential for peak distortion due to solvent effects. |
HPLC Troubleshooting Guide & FAQs
Question: My main peak for 5-Pentafluoroethyl-thiadiazol-2-ylamine is tailing significantly. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue, especially for basic compounds like this amine.[4] The primary cause is often secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based column packing.
-
Causality: At a mobile phase pH below the pKa of the amine, the molecule is positively charged. Residual, deprotonated silanols (-SiO⁻) on the column's stationary phase can interact ionically with the analyte, causing a portion of the molecules to lag behind the main peak, resulting in tailing.
-
Solutions (Step-by-Step):
-
Check Mobile Phase pH: Ensure your acidic modifier (e.g., formic acid, TFA) is present and at the correct concentration. A lower pH (around 2.5-3.0) will fully protonate the analyte and suppress the ionization of most silanol groups, reducing secondary interactions.
-
Consider a Different Column: If tailing persists, switch to a column with high-purity silica and robust end-capping. These columns have fewer accessible silanol groups. A column with a fluorinated stationary phase might also offer different selectivity and improved peak shape.[3]
-
Use a Competing Base: Adding a small amount of a competing base (e.g., 10-20 mM triethylamine, adjusted to the mobile phase pH) can be effective. The competing base will interact with the active silanol sites, masking them from the analyte.
-
Sample Overload: Inject a lower concentration of your sample. Overloading the column can lead to peak distortion, including tailing.[4]
-
Question: I am seeing a split peak for my main analyte. What does this indicate?
Answer: Peak splitting suggests that the sample is experiencing two different environments as it enters or travels through the column.[5][6]
-
Causality & Solutions:
-
Column Void/Contamination: The most likely cause is a void or "channel" at the head of the column, or a partially blocked inlet frit.[5] This forces the sample down two different paths.
-
Troubleshooting: First, try reversing and flushing the column (disconnect from the detector first!). If this doesn't work, replace the inlet frit. If the problem persists, the column has likely reached the end of its life and must be replaced.[6] Using a guard column can significantly extend the life of your analytical column.[5]
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to move through the top of the column in a distorted band.[7]
-
Solution: Dissolve your sample in the initial mobile phase composition or a weaker solvent.
-
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
While HPLC is primary for non-volatile components, GC-MS is essential for identifying and quantifying volatile impurities, residual solvents, or potential degradation products that might not be amenable to LC analysis. The high volatility and thermal stability of many organofluorine compounds make them suitable for GC analysis.[8][9]
Recommended Starting GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | This is a general-purpose, robust column offering good separation for a wide range of semi-volatile compounds. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation of the target analyte. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks, especially for concentrated samples. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | An initial low temperature traps volatile components at the head of the column, while the ramp allows for the elution of higher boiling point impurities. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 450 m/z | A wide scan range to capture the molecular ion (if present) and characteristic fragments of the analyte and potential impurities. |
GC-MS Troubleshooting Guide & FAQs
Question: I am not seeing my compound of interest, or the peak is very small. What could be the problem?
Answer: This issue can stem from several factors, from sample introduction to compound stability.
-
Causality & Solutions:
-
Analyte Reactivity: Highly fluorinated compounds or acidic molecules can be reactive and may interact with active sites in the GC inlet or column, or even degrade on the column.[10]
-
Troubleshooting: Use a deactivated inlet liner and a high-quality, low-bleed column. If you suspect reactivity, derivatization might be necessary, though this adds complexity.
-
-
Thermal Degradation: Although many fluorinated compounds are stable, the combination of the amine and thiadiazole ring might lead to degradation at high temperatures.
-
Solution: Try lowering the inlet temperature in 20 °C increments to find a balance between efficient volatilization and stability.
-
-
Non-Volatile Nature: The compound may simply not be volatile enough for GC analysis. If you cannot get a signal even with a high inlet and oven temperature, HPLC is the more appropriate technique.
-
Question: My mass spectrum shows a lot of fragmentation and no clear molecular ion. How can I confirm the identity of my peak?
Answer: Organofluorine compounds are known to undergo extensive fragmentation in Electron Ionization (EI) mass spectrometry, often resulting in a weak or absent molecular ion.[11]
-
Expertise & Interpretation: The fragmentation pattern itself is a reliable fingerprint. For 5-Pentafluoroethyl-thiadiazol-2-ylamine, you should look for characteristic fragments. The pentafluoroethyl group (C2F5+) has a mass of 119 m/z, which is often a very prominent ion.[12][13] Other fragments would arise from the cleavage of the thiadiazole ring.
-
Workflow for Confirmation:
-
Analyze the Fragmentation Pattern: Look for the expected fragments, such as [C2F5]+ at m/z 119 and ions corresponding to the thiadiazole ring.
-
Use a Library Search: Compare your experimental spectrum against a commercial (e.g., NIST, Wiley) or in-house spectral library.
-
Run a Standard: The most definitive way to confirm identity is to run a certified reference standard under the exact same conditions and compare the retention time and mass spectrum.
-
Section 3: Spectroscopic Methods for Identification
Spectroscopic techniques are indispensable for confirming the identity and structure of 5-Pentafluoroethyl-thiadiazol-2-ylamine. These tests are typically part of a comprehensive quality control protocol.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation and identity confirmation.[14]
-
¹H NMR: Will show signals for the amine protons (-NH2). The chemical shift will be solvent-dependent.
-
¹³C NMR: Will show characteristic signals for the carbons in the thiadiazole ring and the pentafluoroethyl chain. The carbons bonded to fluorine will appear as complex multiplets due to C-F coupling.[15]
-
¹⁹F NMR: This is a crucial test for this molecule. It will provide a distinct signal pattern for the -CF2- and -CF3 groups, confirming the presence and structure of the pentafluoroethyl moiety.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective identity test, providing a unique molecular "fingerprint."[14]
-
Expected Key Bands:
-
N-H Stretch: Around 3300-3100 cm⁻¹ (for the -NH2 group).
-
C=N Stretch: Around 1650-1550 cm⁻¹ (from the thiadiazole ring).[17]
-
C-F Stretch: Strong, characteristic bands in the 1300-1100 cm⁻¹ region.
-
Spectroscopy Troubleshooting & FAQs
Question: My ¹³C NMR spectrum is very weak, and the signals for the fluorinated carbons are hard to interpret. Is this normal?
Answer: Yes, this is expected.
-
Causality: The ¹³C nucleus has a low natural abundance, requiring more scans to get a good signal-to-noise ratio.[14] Furthermore, the carbons directly attached to fluorine atoms have their signals split into complex multiplets due to strong one-bond and two-bond C-F coupling, which can broaden the signals and make them appear weaker. The Nuclear Overhauser Effect (NOE), which enhances carbon signals attached to protons, is absent for the highly fluorinated carbons, further reducing their intensity.
-
Solution: Increase the number of scans (acquisitions) significantly for your ¹³C NMR experiment. Using a higher field strength magnet will also improve sensitivity and resolution.
Section 4: Method Validation and System Suitability
A troubleshooting guide is incomplete without addressing the framework that ensures method reliability: validation. Any analytical method used for QC release must be validated according to ICH Q2(R1) guidelines.[18]
Method Validation Workflow
Validation & Suitability FAQs
Question: My HPLC system suitability test (SST) is failing for peak tailing (>2.0). My validation runs were fine. What should I check first?
Answer: A sudden SST failure often points to a problem with the column or the mobile phase, rather than the method itself.
-
Logical Troubleshooting Flow:
-
Check Mobile Phase: Was it freshly prepared? Is the pH correct? Contaminated or old mobile phase is a common culprit.[4]
-
Column Contamination: The column may have accumulated contaminants from previous samples.[7] Flush the column with a strong solvent (like 100% acetonitrile or isopropanol).
-
Column Age: The column may simply be at the end of its life. The stationary phase degrades over time, especially under harsh pH conditions, exposing more silanol groups that cause tailing. Replace it with a new column of the same type.
-
System Leaks/Dead Volume: Check all fittings for leaks. A small leak can cause pressure fluctuations and peak distortion. Ensure all tubing connections are properly made to avoid dead volume.[5][7]
-
Question: During validation, I found my method is not robust. Small changes in mobile phase composition significantly shift retention times. How do I fix this?
Answer: Lack of robustness is a critical failure and indicates the method operates on a "cliff edge" where small variations cause large changes.[19]
-
Causality: This often happens when the mobile phase pH is very close to the pKa of the analyte. In this region, tiny pH shifts can dramatically change the ionization state of the molecule, and thus its retention time.
-
Solution: The best approach is to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For your basic amine, this means ensuring the pH is well into the acidic range (e.g., pH < 4) to guarantee it is consistently in its protonated form. This will make the method much more stable and transferable between different labs and instruments.
References
-
Chromatography Today. What are the Common Peak Problems in HPLC. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Shimadzu. Abnormal Peak Shapes. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available from: [Link]
-
Wellington Laboratories. Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Available from: [Link]
-
MSU Chemistry. Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Available from: [Link]
-
MDPI. Advanced Spectroscopic and Theoretical Study and Assessment of Antimycotic Potential in a Synergistic Composition of a 1,3,4-Thiadiazole Derivative and Amphotericin B. Available from: [Link]
-
UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. Available from: [Link]
-
National Institutes of Health (NIH). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Available from: [Link]
-
ResearchGate. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. Available from: [Link]
-
RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]
-
MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available from: [Link]
-
National Institutes of Health (NIH). Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses. Available from: [Link]
-
Simplicable. Best Practices for Quality Control in Pharmaceuticals. Available from: [Link]
-
Pharma Specialists. Common Problems in Analytical Method Validation. Available from: [Link]
-
World Health Organization (WHO). Quality control guidelines. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available from: [Link]
-
Pharma GMP. Common Analytical Method Validation Failures and How to Avoid Them. Available from: [Link]
-
LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Available from: [Link]
-
Contract Pharma. Top Mistakes in Analytical Method Validation and How to Avoid Them. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). Current Good Manufacturing Practice (CGMP) Regulations. Available from: [Link]
-
YouTube. Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. Available from: [Link]
-
ResearchGate. Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and.... Available from: [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS?. Available from: [Link]
-
ACS Publications. Fingerprinting Organofluorine Molecules via Position-Specific Isotope Analysis. Available from: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available from: [Link]
-
PubMed. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]
-
La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Available from: [Link]
-
ACS Publications. Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Available from: [Link]
-
National Institutes of Health (NIH). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]
-
INIS-IAEA. Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). Available from: [Link]
-
National Institutes of Health (NIH). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]
-
Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]
-
National Institutes of Health (NIH). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Available from: [Link]
-
MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Available from: [Link]
-
ResearchGate. (PDF) Direct spectrofluorimetric methods as alternatives to compendial ones used for the quality control of biopharmaceuticals: development, validation and application. Available from: [Link]
Sources
- 1. qualityfwd.com [qualityfwd.com]
- 2. Health products policy and standards [who.int]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. well-labs.com [well-labs.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 16. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Common Analytical Method Validation Failures and How to Avoid Them – Pharma GMP [pharmagmp.in]
- 19. Common Problems in Analytical Method Validation [pharmaspecialists.com]
Validation & Comparative
A Researcher's Guide to the In Vitro Validation of 5-Pentafluoroethyl-thiadiazol-2-ylamine: A Comparative Analysis
In the landscape of contemporary drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This guide provides a comprehensive framework for the in vitro validation of a novel derivative, 5-Pentafluoroethyl-thiadiazol-2-ylamine, offering a comparative analysis against established agents in relevant therapeutic areas. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a robust preclinical assessment.
The 2-amino-1,3,4-thiadiazole moiety is a recurring motif in compounds with demonstrated anticancer, antimicrobial, and antiviral properties.[5][6][7] The introduction of a pentafluoroethyl group at the 5-position is hypothesized to enhance lipophilicity and metabolic stability, potentially augmenting the biological efficacy of the parent scaffold. This guide will delineate the experimental pathways to validate this hypothesis, focusing on two key areas of investigation: anticancer and antibacterial activities.
Part 1: Comparative Assessment of Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents, acting through mechanisms such as apoptosis induction and enzyme inhibition.[1][8][9] To ascertain the cytotoxic potential of 5-Pentafluoroethyl-thiadiazol-2-ylamine, a comparative in vitro study against a panel of human cancer cell lines is proposed.
Comparative Compound: Cisplatin
Cisplatin is a widely used chemotherapeutic agent and serves as a relevant comparator for evaluating the potency of novel anticancer compounds.[10]
Experimental Workflow: Cell Viability Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12]
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[13] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-Pentafluoroethyl-thiadiazol-2-ylamine and the comparator compound (e.g., Cisplatin) in culture medium. Add 100 µL of the compound solutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Hypothetical Comparative Data: Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 5-Pentafluoroethyl-thiadiazol-2-ylamine | 12.5 | 18.2 | 15.8 |
| Cisplatin | 8.9 | 11.4 | 9.7 |
Part 2: Comparative Assessment of Antibacterial Activity
The 2-amino-1,3,4-thiadiazole scaffold is also a key component of many compounds with significant antibacterial activity.[3][5][15][16] A primary validation step is to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
Comparative Compound: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is frequently used as a positive control in antibacterial screening assays.[5]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination by Broth Microdilution.
Detailed Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of 5-Pentafluoroethyl-thiadiazol-2-ylamine and Ciprofloxacin in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothetical Comparative Data: Antibacterial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 5-Pentafluoroethyl-thiadiazol-2-ylamine | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
Part 3: Exploring the Mechanism of Action - Enzyme Inhibition
Many drugs exert their effects by inhibiting specific enzymes.[17][18][19] Given that some thiadiazole derivatives are known to inhibit enzymes like carbonic anhydrase or kinases, a logical next step is to investigate the enzyme inhibitory potential of 5-Pentafluoroethyl-thiadiazol-2-ylamine.[20]
Experimental Workflow: General Enzyme Inhibition Assay
Sources
- 1. bepls.com [bepls.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]
- 16. mdpi.com [mdpi.com]
- 17. blog.biobide.com [blog.biobide.com]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Prospective Comparative Analysis of 5-Pentafluoroethyl-thiadiazol-2-ylamine: A Framework for Evaluating a Novel Thiadiazole Derivative
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the search for novel pharmacophores with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The compound 5-Pentafluoroethyl-thiadiazol-2-ylamine presents an intriguing molecular architecture, combining two key features of significant interest in drug design. The first is the 2-amino-1,3,4-thiadiazole core , a heterocyclic scaffold that is a cornerstone in a variety of established therapeutic agents.[1][2][3] This ring system is known for its metabolic stability and its ability to act as a bioisostere for other chemical groups, enabling it to interact with a wide array of biological targets.[1][4] The second feature is the pentafluoroethyl (-C2F5) group . Fluorination is a widely employed strategy in modern drug design to modulate a molecule's physicochemical properties. The incorporation of fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability.
Given the absence of extensive published data on 5-Pentafluoroethyl-thiadiazol-2-ylamine, this guide provides a prospective framework for its comprehensive evaluation. We will outline a multi-faceted comparative analysis against a panel of well-characterized drugs, each representing a therapeutic class where thiadiazole derivatives have demonstrated significant activity. This guide is intended for researchers in drug discovery and development, providing a robust, scientifically-grounded workflow for elucidating the therapeutic potential of this and other novel chemical entities.
Rationale for Comparator Drug Selection
The diverse biological activities reported for 2-amino-1,3,4-thiadiazole derivatives necessitate a broad-spectrum initial investigation.[2] To this end, we have selected a panel of established drugs that allows for a comparative assessment across several key therapeutic areas: antimicrobial, anticancer, and carbonic anhydrase inhibition.
-
Antimicrobial Agent - Sulfamethizole: This sulfonamide antibiotic contains the 1,3,4-thiadiazole ring and functions by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5][6][7] Comparing our novel compound to Sulfamethizole will provide a benchmark for its potential antibacterial efficacy.
-
Carbonic Anhydrase Inhibitors - Acetazolamide & Methazolamide: These drugs are classic examples of thiadiazole-containing sulfonamides used as diuretics and for the treatment of glaucoma.[8][9][10][11][12][13][14][15][16][17] Their mechanism relies on the inhibition of carbonic anhydrase.[10][11][12][17] This comparison will explore the potential of 5-Pentafluoroethyl-thiadiazol-2-ylamine to act on this well-defined enzyme target.
-
Anticancer Agent - Doxorubicin (as a benchmark): Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and specific metabolic enzymes like glutaminase.[1][4][18][19][20] A direct comparison to a single thiadiazole anticancer agent is limiting due to this mechanistic diversity. Therefore, we propose a comparison against a standard-of-care cytotoxic agent, such as Doxorubicin, across a panel of cancer cell lines. This approach is standard in early-stage oncology drug screening to establish a baseline of cytotoxic potency.[21]
Proposed Experimental Workflow for Comparative Analysis
This section details a phased, systematic approach to characterize the biological activity of 5-Pentafluoroethyl-thiadiazol-2-ylamine in comparison to the selected known drugs.
Phase 1: In Vitro Efficacy and Potency Assessment
The initial phase focuses on determining the primary biological activity and potency of the novel compound in established in vitro models.
Experimental Protocol 1: Antimicrobial Susceptibility Testing
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5-Pentafluoroethyl-thiadiazol-2-ylamine against a panel of pathogenic bacteria and compare its potency to Sulfamethizole.
-
Methodology (Broth Microdilution): [22][23][24][25][26]
-
Prepare a stock solution of 5-Pentafluoroethyl-thiadiazol-2-ylamine and Sulfamethizole in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (or another appropriate bacterial growth medium).
-
Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental Protocol 2: Anticancer Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effects of 5-Pentafluoroethyl-thiadiazol-2-ylamine on various cancer cell lines and determine its half-maximal inhibitory concentration (IC50).
-
Methodology (MTT Assay): [21][27][28][29][30]
-
Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 5-Pentafluoroethyl-thiadiazol-2-ylamine and the benchmark drug (e.g., Doxorubicin) for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
-
Experimental Protocol 3: Carbonic Anhydrase Inhibition Assay
-
Objective: To assess the inhibitory activity of 5-Pentafluoroethyl-thiadiazol-2-ylamine against carbonic anhydrase and compare it to Acetazolamide and Methazolamide.
-
Methodology (Esterase Activity Assay):
-
This assay measures the inhibition of the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (p-NPA) as a substrate.
-
In a 96-well plate, add a buffer solution (e.g., Tris-HCl), a solution of purified human carbonic anhydrase II, and various concentrations of the test compound, Acetazolamide, or Methazolamide.
-
Initiate the reaction by adding the p-NPA substrate.
-
The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at 400 nm.
-
Calculate the rate of reaction for each concentration and determine the IC50 value from the dose-response curve.
-
Caption: High-level workflow for the initial in vitro screening of the novel compound.
Phase 2: Selectivity and Preliminary Safety Assessment
A critical aspect of drug development is ensuring that a compound selectively affects its target without causing widespread toxicity to healthy cells.
Experimental Protocol 4: Cytotoxicity in Non-Cancerous Cells
-
Objective: To determine the general cytotoxicity of the compound and calculate its Selectivity Index (SI).
-
Methodology:
-
Perform the MTT assay (as described in Experimental Protocol 2) using a non-cancerous cell line (e.g., NIH/3T3 mouse fibroblasts or normal human primary cells).
-
Determine the IC50 value for the non-cancerous cell line.
-
Calculate the Selectivity Index using the formula: SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)
-
A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer agent.
-
Caption: Potential mechanism of action for an anticancer thiadiazole derivative.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous framework for the initial evaluation of 5-Pentafluoroethyl-thiadiazol-2-ylamine. By employing a systematic comparative analysis against well-defined drug classes, researchers can efficiently identify the most promising therapeutic avenues for this novel compound. The hypothetical data illustrates how a multi-faceted screening approach can elucidate potency, selectivity, and potential liabilities. Positive outcomes from these in vitro studies would justify progression to more complex investigations, including mechanism of action studies, in vivo efficacy models, and comprehensive pharmacokinetic and toxicological profiling. This methodical approach ensures that resources are directed toward the most promising candidates, accelerating the journey from novel scaffold to potential therapeutic agent.
References
-
Methazolamide - PubChem. National Center for Biotechnology Information. [Link]
- Tiwari, A., & Le, T. (2023). Celecoxib. In StatPearls.
- Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Clinical Profile: Methazolamide 25mg Tablet. GlobalRx.
- Celecoxib. Wikipedia.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Sulfamethizole - PubChem. National Center for Biotechnology Information. [Link]
- Tucker, W. D., & Sankar, P. (2023). Acetazolamide. In StatPearls.
- What is the mechanism of Methazolamide? (2024).
- Cytotoxicity Assays. Thermo Fisher Scientific.
- Serale, G., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(19), 6549.
- What is the mechanism of Acetazolamide? (2024).
- Cytotoxicity Assays.
- Celecoxib P
- Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. IntechOpen.
- Pharmacology of Methazolamide (Neptazane) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024). YouTube.
- What is the mechanism of Celecoxib? (2024).
- Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing. (2024).
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- Acetazolamide. PharmaCompass.com.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab.
- Antimicrobial Susceptibility Testing. Apec.org.
- Acetazolamide: Package Insert / Prescribing Inform
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- What is the mechanism of action (MOA) of acetazolamide? (2024). Dr.Oracle.
- Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological reports, 72(3), 526–545.
- Passannante, R., et al. (2021). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. Pharmaceuticals, 14(11), 1109.
- What is the mechanism of Sulfamethoxazole? (2024).
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing.
- Susceptibility Testing. MSD Manual Professional Edition.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2018).
- DRUG METABOLISM AND PHARMACOKINETICS (DMPK) PROFILING: AN ESSENTIAL COMPONENT OF DRUG DEVELOPMENT. (2023).
- Thiadiazole derivatives as anticancer agents. (2020).
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Głowacka, I. E., & Uliasz, M. (2022). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International journal of molecular sciences, 23(7), 3922.
- Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. (2024).
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2024).
- Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. (2017). PubMed.
- Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Deriv
- The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. (2006). PMC.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega.
- sulfamethizole. IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed.
- Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023). PubMed.
- Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). NIH.
- Sulfonamides. MSD Manual Professional Edition.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sulfamethizole | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of Methazolamide? [synapse.patsnap.com]
- 12. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing [octagonchem.com]
- 15. Acetazolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. Acetazolamide: Package Insert / Prescribing Information [drugs.com]
- 17. droracle.ai [droracle.ai]
- 18. bepls.com [bepls.com]
- 19. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. woah.org [woah.org]
- 24. apec.org [apec.org]
- 25. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 26. researchgate.net [researchgate.net]
- 27. opentrons.com [opentrons.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Preclinical Cross-Reactivity Profiling of 5-Pentafluoroethyl-thiadiazol-2-ylamine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity and potential off-target liabilities of the novel chemical entity, 5-Pentafluoroethyl-thiadiazol-2-ylamine. Given the compound's status as a new chemical entity (NCE), a systematic, multi-tiered approach to cross-reactivity screening is not just recommended—it is essential for building a robust safety and efficacy profile. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical assessment.
The 1,3,4-thiadiazole core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. Its ability to act as a hydrogen bond acceptor and its mesoionic nature allow it to cross cellular membranes and interact with diverse biological targets[3][4]. The addition of a pentafluoroethyl group significantly increases lipophilicity and can alter metabolic stability and target binding affinity. This structural combination makes in silico prediction of off-targets challenging and necessitates empirical testing.
Our strategy is built on a tiered screening cascade, designed to efficiently identify potential liabilities, conserve resources, and guide decision-making from early discovery to lead optimization.
Tier 1: Broad Panel In Vitro Safety Pharmacology
The primary objective of this initial tier is to perform a wide-net screen against a panel of targets known to be implicated in adverse drug reactions (ADRs). This is a cost-effective method to flag major safety concerns early in the discovery process.[5][6][7] We will utilize a standard safety panel, such as a SafetyScreen44 or equivalent, which covers key GPCRs, ion channels, transporters, and enzymes.[5][8]
Rationale for Experimental Choices
Choosing a broad panel like the Eurofins SafetyScreen44 or WuXi AppTec Mini Safety 44 Panel is a strategic decision rooted in risk mitigation.[5][7] These panels are curated based on historical data linking off-target interactions to clinical ADRs.[6][7] A single high-concentration screen (e.g., 10 µM) is sufficient at this stage to identify significant interactions that warrant further investigation. The concentration is chosen to be high enough to reveal even weak affinities that could become relevant at therapeutic doses.
Experimental Protocol: Radioligand Binding & Functional Assays
-
Compound Preparation : Solubilize 5-Pentafluoroethyl-thiadiazol-2-ylamine in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration : Prepare a working solution for a final assay concentration of 10 µM. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid vehicle-induced artifacts.
-
Assay Execution : The compound is submitted to a contract research organization (CRO) like Eurofins, Pharmaron, or Reaction Biology for screening against their standard safety panel (e.g., SafetyScreen44).[5][8][9] These assays are typically a mix of:
-
Radioligand Binding Assays : To assess binding to receptors and transporters.
-
Enzymatic Assays : To measure inhibition of key enzymes.
-
Functional Assays : To evaluate activity at ion channels (e.g., hERG patch-clamp).
-
-
Control : A vehicle control (0.1% DMSO) is run in parallel for each target to establish the baseline (0% inhibition/activation). A known reference inhibitor/agonist for each target is used as a positive control to validate assay performance.
-
Data Analysis : Results are expressed as the percentage inhibition of binding or activity compared to the vehicle control. A commonly accepted threshold for a "hit" is >50% inhibition at 10 µM.
Hypothetical Data Summary: Tier 1
To illustrate the output, we compare our lead compound with a hypothetical alternative, "Analog B," which has a different substitution on the thiadiazole ring.
| Target | Target Class | 5-Pentafluoroethyl-thiadiazol-2-ylamine (% Inhibition @ 10 µM) | Analog B (% Inhibition @ 10 µM) | Potential Clinical Implication |
| hERG | Ion Channel | 8% | 62% | Cardiac Arrhythmia (QTc) |
| 5-HT2B Receptor | GPCR | 55% | 15% | Valvular Heart Disease |
| Dopamine D2 Receptor | GPCR | 4% | 9% | CNS Side Effects |
| COX-1 | Enzyme | 12% | 11% | GI Bleeding |
| PDE3 | Enzyme | 78% | 25% | Cardiovascular Effects |
| Beta-2 Adrenergic | GPCR | 2% | 3% | Tachycardia, Tremor |
Tier 2: Focused Selectivity Profiling (Kinome Scan)
Based on the structure of 5-Pentafluoroethyl-thiadiazol-2-ylamine, which contains a 2-aminothiadiazole moiety common in kinase inhibitors, and the Tier 1 hit on PDE3 (another nucleotide-binding protein), a comprehensive kinase screen is a logical next step.[10] Kinases are one of the largest classes of drug targets, and unintended kinase inhibition is a frequent cause of off-target effects.[10][11]
Rationale for Experimental Choices
We recommend a broad kinase panel, such as the ~400-500 kinase offerings from providers like Pharmaron, BPS Bioscience, or AssayQuant.[11][12][13] Screening at two concentrations (e.g., 1 µM and 10 µM) provides more nuanced information than a single point, helping to distinguish potent hits from weaker ones and guiding the generation of dose-response curves for significant interactions.
Experimental Workflow: Kinase Profiling
Hypothetical Data Summary: Tier 2 (Selected Kinases)
Assume the primary (intended) target is Aurora Kinase A (AURKA).
| Kinase Target | Family | % Inhibition @ 1 µM | % Inhibition @ 10 µM | IC50 (nM) | Selectivity Notes |
| AURKA | Ser/Thr | 98% | 99% | 25 | On-Target Potency |
| AURKB | Ser/Thr | 85% | 95% | 150 | 6-fold selective over AURKB |
| VEGFR2 | Tyr Kinase | 15% | 88% | 850 | Potent off-target, potential anti-angiogenic effect |
| SRC | Tyr Kinase | 5% | 45% | >5,000 | Weak interaction |
| CDK2 | Ser/Thr | 1% | 12% | >10,000 | Highly selective against CDK2 |
| p38α | Ser/Thr | 3% | 65% | 2,100 | Moderate off-target, potential anti-inflammatory |
Tier 3: Cellular Target Engagement & Selectivity
After identifying on- and off-targets in biochemical assays, it is crucial to confirm these interactions in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or tissues without modifying the compound or the protein.[14][15][16] It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17]
Rationale for Experimental Choices
We will use CETSA to confirm engagement with our primary target, AURKA, and our most potent identified off-target, VEGFR2. This direct comparison in a cellular environment provides invaluable data on the compound's effective selectivity within a complex proteome. A negative result against VEGFR2 in CETSA, despite the biochemical hit, could suggest poor cell permeability or that the interaction does not occur in a cellular milieu, significantly de-risking that liability.
Experimental Protocol: Isothermal Dose-Response CETSA (ITDRF)
This protocol is adapted for a high-throughput format.[16][17]
-
Cell Culture : Culture a relevant cell line expressing both AURKA and VEGFR2 (e.g., HUVEC or HEK293T) to ~80% confluency.
-
Compound Treatment : Harvest and resuspend cells. Aliquot cells into a PCR plate and add serially diluted 5-Pentafluoroethyl-thiadiazol-2-ylamine (e.g., from 100 µM to 1 nM) or vehicle (DMSO). Incubate for 1 hour at 37°C to allow for cell entry and target binding.
-
Thermal Challenge : Determine the optimal melt temperature (Tagg) for AURKA and VEGFR2 in separate experiments. For the ITDRF, heat all samples in a thermocycler to a single, fixed temperature near the Tagg of the primary target (e.g., 52°C) for 3 minutes, followed by a cooling step.
-
Cell Lysis : Lyse the cells via freeze-thaw cycles.
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection : Carefully collect the supernatant containing the soluble, stabilized protein fraction. Quantify the amount of soluble AURKA and VEGFR2 using a sensitive detection method like Western Blot or high-throughput ELISA/AlphaLISA®.
-
Data Analysis : Plot the amount of soluble protein against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration required for target stabilization.
Hypothetical Data Summary: Tier 3
| Target | Biochemical IC50 (nM) | Cellular CETSA EC50 (nM) | Selectivity Window (Cellular) | Interpretation |
| AURKA | 25 | 80 | - | Potent target engagement in cells. The shift from IC50 reflects cell permeability and ATP competition. |
| VEGFR2 | 850 | >10,000 | >125-fold | No significant target engagement at VEGFR2 in a cellular context, de-risking this potential off-target. |
Conclusion and Path Forward
This systematic, three-tiered approach provides a robust framework for characterizing the cross-reactivity profile of 5-Pentafluoroethyl-thiadiazol-2-ylamine.
-
Tier 1 successfully identified potential liabilities against the 5-HT2B receptor and PDE3, flagging them for further monitoring.
-
Tier 2 confirmed the compound's on-target potency against AURKA and quantified its selectivity against the kinome, revealing a significant off-target interaction with VEGFR2 in biochemical assays.
-
Tier 3 provided the critical cellular context, confirming potent on-target engagement of AURKA while demonstrating that the VEGFR2 interaction does not translate to a cellular effect, thereby establishing a strong cellular selectivity window.
Based on this hypothetical data, 5-Pentafluoroethyl-thiadiazol-2-ylamine demonstrates a promising selectivity profile. The next steps would involve generating dose-response curves for the Tier 1 hits (5-HT2B and PDE3) and exploring the structural-activity relationship (SAR) to further improve selectivity by designing analogs that eliminate these remaining off-target interactions.
References
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved from [Link]
-
Piazza, I., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
-
Tran, T. H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
-
Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery. Retrieved from [Link]
-
Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Dong, X., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology. Retrieved from [Link]
-
Pichler, W. J., et al. (2020). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology. Retrieved from [Link]
-
Krasowski, M. D., et al. (2010). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic Drug Monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Retrieved from [Link]
-
Kalgutkar, A. S., & Soglia, J. R. (2009). Approaches to the Assessment of Stable and Chemically Reactive Drug Metabolites in Early Clinical Trials. Current Drug Metabolism. Retrieved from [Link]
-
Stoyanova, M., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Retrieved from [Link]
-
Bakht, M. A., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Retrieved from [Link]
-
Głowacka, I. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Retrieved from [Link]
-
Göktaş, B. K., et al. (2020). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. Molecules. Retrieved from [Link]
Sources
- 1. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pharmaron.com [pharmaron.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pharmaron.com [pharmaron.com]
- 13. assayquant.com [assayquant.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Fluorine Advantage: A Comparative Review of Perfluoroalkyl Thiadiazole Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiadiazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of biological activities and material science applications. The strategic introduction of perfluoroalkyl groups, particularly the trifluoromethyl (CF3) moiety, has been shown to significantly modulate the physicochemical and biological properties of these compounds. This guide offers a comparative analysis of perfluoroalkyl thiadiazole derivatives, with a primary focus on the extensively studied 1,3,4-thiadiazole isomer. While the research landscape is heavily dominated by trifluoromethylated analogues, this review will also touch upon the limited data available for derivatives with longer perfluoroalkyl chains and highlight the existing knowledge gaps to guide future research.
The Impact of Perfluoroalkylation on Physicochemical Properties
The incorporation of perfluoroalkyl chains onto the thiadiazole ring profoundly influences key physicochemical parameters that govern a molecule's behavior in biological and material systems. These properties are critical for drug design and the development of advanced materials.
-
Lipophilicity: Perfluoroalkyl groups are known to be highly lipophilic. This increased lipophilicity can enhance the ability of thiadiazole derivatives to cross cellular membranes, a crucial factor for intracellular drug targets. The lipophilicity generally increases with the length of the perfluoroalkyl chain.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making perfluoroalkyl groups resistant to metabolic degradation. This enhanced metabolic stability can lead to a longer biological half-life for drug candidates.
-
Acidity/Basicity: The strong electron-withdrawing nature of perfluoroalkyl groups can significantly impact the acidity or basicity of nearby functional groups on the thiadiazole ring. For instance, an amino group attached to the thiadiazole ring will be less basic due to the inductive effect of a trifluoromethyl group.
-
Solubility: While increasing lipophilicity, perfluoroalkylation can sometimes decrease aqueous solubility. This is a critical consideration in drug development, and formulation strategies may be required to address solubility challenges.
A comparative study on the thermodynamics of solubility and hydration of 1,2,4-thiadiazole derivatives revealed that substitutions on the phenyl ring, which can be conceptually related to the introduction of bulky, lipophilic groups like perfluoroalkyl chains, lead to a significant decrease in solubility. This is often a result of both an increase in the energy required for sublimation and a decrease in the energy of hydration[1].
Synthesis of Perfluoroalkyl Thiadiazole Derivatives
The synthesis of perfluoroalkyl-substituted thiadiazoles, particularly 2-amino-5-perfluoroalkyl-1,3,4-thiadiazoles, is most commonly achieved through the cyclization of a perfluoroalkyl carboxylic acid derivative with thiosemicarbazide.
General Synthetic Workflow
The following diagram illustrates a typical synthetic route for preparing 2-amino-5-perfluoroalkyl-1,3,4-thiadiazoles.
Caption: General synthetic workflow for 2-amino-5-perfluoroalkyl-1,3,4-thiadiazoles.
Detailed Experimental Protocol: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This protocol is adapted from a common synthetic method for this class of compounds[2][3].
Materials:
-
Trifluoroacetic acid (CF3COOH)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or Polyphosphoric acid (PPA)
-
1,4-Dioxane (solvent)
-
Sodium hydroxide (NaOH) solution (50%)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend thiosemicarbazide in 1,4-dioxane.
-
Reagent Addition: Slowly add trifluoroacetic acid to the suspension with stirring. Following this, carefully add phosphorus oxychloride dropwise to the mixture over a period of 30 minutes. The reaction is exothermic and will generate HCl gas, so it should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction for the cessation of HCl gas evolution, which indicates the reaction is nearing completion.
-
Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing crushed ice and water with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution until the pH reaches approximately 9. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash it thoroughly with cold deionized water. Dry the crude product in a vacuum oven. The final product can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry[4].
Comparative Biological Activities
The introduction of perfluoroalkyl groups has been a successful strategy to enhance the biological potency of thiadiazole derivatives across various therapeutic areas.
Anticancer Activity
Perfluoroalkyl thiadiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The trifluoromethyl group, in particular, has been shown to be a key pharmacophore in many potent anticancer agents.
A study on novel fluorinated pyrazol[3,4-d]pyrimidines incorporating a 1,3,4-thiadiazole ring indicated that the presence of a CF3 group significantly increases biological activity[5]. Another study reported that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide showed higher activity against the MDA breast cancer cell line (IC50 = 9 μM) compared to the standard drug Imatinib (IC50 = 20 μM)[5].
Comparative Anticancer Activity Data:
| Compound ID | Perfluoroalkyl Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | CF3 | MCF-7 (Breast) | 6.6 | [6] |
| 2 | CF3 | MDA-MB-231 (Breast) | 9 | [5] |
| 3 | CF3 | A549 (Lung) | 0.52 (µg/mL) | [7] |
| 4 | CF3 | HEPG2 (Liver) | 10.28 (µg/mL) | [8] |
Note: Direct comparative data for longer perfluoroalkyl chains is scarce in the literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of chemical compounds.
Workflow for MTT Assay:
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Antimicrobial Activity
Perfluoroalkyl thiadiazole derivatives have also shown promise as antimicrobial agents. The electron-withdrawing nature of the perfluoroalkyl group can enhance the interaction of the thiadiazole derivative with microbial targets.
While comprehensive comparative studies are lacking, individual reports indicate the potential of these compounds. For instance, certain thiadiazole derivatives with fluoroquinolone conjugates have demonstrated potent antibacterial and antimycobacterial activities[9]. Structure-activity relationship (SAR) studies have shown that electron-withdrawing groups, such as fluoro, at the para and ortho positions of a phenyl ring attached to the thiadiazole core can lead to significant activity against both Gram-positive and Gram-negative bacteria[10].
Applications in Materials Science: Corrosion Inhibition
Thiadiazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic media. The lone pairs of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier.
The introduction of perfluoroalkyl groups can potentially enhance the corrosion inhibition efficiency due to their hydrophobic nature, which would repel water from the metal surface. However, the strong electron-withdrawing effect could also influence the electron-donating ability of the heteroatoms, creating a complex structure-activity relationship.
A review on thiadiazole derivatives as corrosion inhibitors highlights that electron-donating groups generally increase inhibition efficiency, while electron-withdrawing groups can decrease it[11]. This suggests that the position and electronic influence of the perfluoroalkyl group would be critical in determining its effect on corrosion inhibition.
Comparative Corrosion Inhibition Data:
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 2-amino-5-R-1,3,4-thiadiazole | Mild Steel | 1 M H2SO4 | Varies with R group | [12] |
| Phenyl-substituted thiadiazoles | Copper | 0.5 M H2SO4 | High | [12] |
Experimental Protocol: Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique used to evaluate the corrosion rate and the effectiveness of a corrosion inhibitor.
Workflow for Potentiodynamic Polarization Measurement:
Caption: Workflow for evaluating corrosion inhibition using potentiodynamic polarization.
Future Directions and Knowledge Gaps
This comparative review highlights a significant focus on trifluoromethyl-substituted thiadiazole derivatives in the current research landscape. While the CF3 group has proven to be a valuable addition for enhancing biological activity, there is a clear knowledge gap regarding the influence of longer perfluoroalkyl chains (e.g., C2F5, C3F7, etc.).
Key areas for future research include:
-
Systematic SAR Studies: Conducting systematic studies to compare the effects of varying perfluoroalkyl chain lengths on the biological activities and physicochemical properties of thiadiazole derivatives.
-
Physicochemical Property Profiling: Detailed experimental determination of key physicochemical parameters such as solubility, lipophilicity (logP), and pKa for a series of perfluoroalkyl thiadiazole derivatives.
-
Exploration of Materials Science Applications: Investigating the potential of these compounds in other areas of materials science beyond corrosion inhibition, such as in the development of functional polymers or electronic materials.
-
Mechanistic Studies: Elucidating the detailed mechanisms of action for the observed biological activities to enable rational drug design.
By addressing these knowledge gaps, the scientific community can fully unlock the potential of perfluoroalkyl thiadiazole derivatives in the development of novel therapeutics and advanced materials.
References
- Abdelgawad, M. A., et al. (2022). Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents. Frontiers in Chemistry, 10, 863539.
- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis and microbiological activities of 1,3,4-thiadiazole derivatives: a review. Revista Virtual de Química, 11(3), 806-848.
- Çevik, U. A., et al. (2021). Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents. Journal of the Serbian Chemical Society, 86(1), 9-21.
- Dalip Kumar, et al. (2011). Synthesis and anticancer activity of some new 2-arylamino-5-aryl-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 46(9), 3989-3997.
- Fadda, A. A., et al. (2021).
- Honeycutt, J. D., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.
- Kucukguzel, I., et al. (2011). Synthesis and anticancer activity of some new 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 46(1), 355-362.
- Kumar, D., et al. (2011). Synthesis and anticancer activity of some new 2-arylamino-5-aryl-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 46(9), 3989-3997.
- Li, Y., et al. (2013). Thiadiazole—a promising structure in medicinal chemistry. ChemMedChem, 8(1), 27-41.
- Moussa, Z., et al. (2023). Recent advances on 1,3,4-thiadiazole derivatives as anticancer agents. Pharmacological Reports, 75(1), 1-24.
- Oruç, E. E., et al. (2004). Synthesis and antituberculosis activity of 2,5-disubstituted-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 39(9), 775-782.
- Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial activity of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole. Bioorganic & Medicinal Chemistry Letters, 25(16), 3216-3220.
- Rashdan, M. R. H., et al. (2021). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 26(16), 4945.
- Reddy, T. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12285-12297.
- Sharmin, S. (2023). Exploring Corrosion Inhibition Properties of Thiadiazol Compound for the Protection of Carbon Steel. BUET Institutional Repository.
- Szeliga, M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(19), 4309.
- Tatar, E., et al. (2015). Synthesis and biological evaluation of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives from L-methionine as antituberculosis and antiviral agents. Marmara Pharmaceutical Journal, 19(2), 88-102.
- Tighadouini, S., et al. (2016). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 7(5), 1594-1606.
- Yang, S., et al. (2012). Synthesis and anticancer activity of a series of cinnamic acid with a 1,3,4-thiadiazole heterocyclic ring. Bioorganic & Medicinal Chemistry Letters, 22(1), 533-537.
- Zareef, M., et al. (2005). Synthesis, Anti–HIV, and Antifungal Activity of New Benzensulfonamides Bearing the 2,5-Disubstituted-1,3,4-Oxadiazole Moiety.
- Abdel-Wahab, B. F., et al. (2018). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 23(10), 2548.
- Al-Amiery, A. A., et al. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.
- Al-Baghdadi, S. B., et al. (2023). Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. Journal of Molecular Structure, 1272, 134176.
- Aliabadi, A., et al. (2013). Synthesis and anticancer activity of a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide. Iranian Journal of Pharmaceutical Research, 12(3), 435-442.
- Bielenica, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814.
- Gomha, S. M., et al. (2015). Anticancer activity of a series of thiadiazoles and thiazoles. European Journal of Medicinal Chemistry, 90, 854-861.
- Sun, Z., et al. (2011). Synthesis, molecular docking studies and anticancer evaluation of the novel 1,3,4-thiadiazole derivatives containing 1,4-benzenodioxan. Bioorganic & Medicinal Chemistry Letters, 21(21), 6431-6435.
- Sudhakara, P., et al. (2019). Design and synthesis of new derivatives that contain both the 1,2,4-isomer of oxadiazole and the thiadiazole motif as part of a molecule. Bioorganic & Medicinal Chemistry Letters, 29(16), 2138-2142.
- Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896.
- Various Authors. (1957). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Various Authors. (2016). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
Sources
- 1. mdpi.com [mdpi.com]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. acikerisim.kent.edu.tr [acikerisim.kent.edu.tr]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 11. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]
Mastering Specificity: A Comparative Guide to 5-Pentafluoroethyl-thiadiazol-2-ylamine and its Analogs in Drug Discovery
For Immediate Release
In the landscape of modern drug discovery, the quest for highly specific molecular probes and therapeutic agents is paramount. Off-target effects not only confound experimental results but can also lead to unforeseen toxicity in clinical settings. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the specificity of novel compounds, using the hypothetical yet representative molecule, 5-Pentafluoroethyl-thiadiazol-2-ylamine, as a central case study.
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and kinase-inhibitory effects.[1][2][3][4][5][6] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with biological targets.[2][6][7] Given this broad bioactivity, a rigorous assessment of specificity for any new thiadiazole derivative is not just recommended—it is essential.
This guide will compare the hypothetical performance of 5-Pentafluoroethyl-thiadiazol-2-ylamine against two archetypal kinase inhibitors, "Compound X" (a highly selective inhibitor) and "Compound Y" (a multi-kinase inhibitor), and will provide detailed, field-proven protocols for characterizing their specificity profiles.
The Criticality of Specificity in Kinase Inhibition
A Multi-Pronged Strategy for Specificity Assessment
No single assay can definitively determine the specificity of a compound. A robust assessment relies on the convergence of data from multiple orthogonal approaches. Here, we outline a comprehensive workflow for characterizing 5-Pentafluoroethyl-thiadiazol-2-ylamine.
Phase 1: Initial Target Engagement in a Cellular Context
The first step is to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12][13][14]
The Principle of CETSA: CETSA leverages the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm).[11][13] This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble target protein remaining.[10][12]
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
-
Cell Culture and Treatment: Plate target cells (e.g., a cancer cell line known to express the putative target kinase) and allow them to adhere overnight. Treat the cells with a range of concentrations of 5-Pentafluoroethyl-thiadiazol-2-ylamine, Compound X, and Compound Y for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions or lysates to a specific temperature (the Tagg of the unliganded target protein, determined from a preliminary thermal profile experiment) for 3 minutes, followed by cooling.[12]
-
Lysis and Separation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[12]
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using a specific antibody-based detection method such as Western blotting or an AlphaScreen® assay.[11]
-
Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. A dose-dependent increase in soluble protein indicates target engagement.
Phase 2: Broad Kinome Profiling
Once target engagement is confirmed, the next critical step is to assess the compound's selectivity across the broader human kinome. Large-scale kinase profiling services offer an efficient way to screen a compound against hundreds of kinases.[][9][15][16]
Methodology: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a test compound with a panel of over 500 kinases.[15][17]
-
Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel. If the compound binds to a kinase, it prevents the kinase from binding to an immobilized ligand.[17]
-
Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of the DNA tag.[17] A lower amount of captured kinase indicates a stronger interaction with the test compound.
-
Data Interpretation: The results are typically reported as the dissociation constant (Kd) or the percent of control, providing a quantitative measure of affinity. These results can be visualized using a TREEspot™ diagram, which maps the binding interactions onto a phylogenetic tree of the human kinome.[15]
Hypothetical Kinome Scan Data
| Compound | Primary Target Kd (nM) | Number of Off-Targets (Kd < 1 µM) | Selectivity Score (S10) |
| 5-Pentafluoroethyl-thiadiazol-2-ylamine | 50 | 15 | 0.03 |
| Compound X | 10 | 2 | 0.01 |
| Compound Y | 30 | 50 | 0.1 |
Note: The Selectivity Score (S10) is calculated as the number of kinases with a Kd < 1 µM divided by the total number of kinases tested.
Phase 3: Unbiased Proteome-Wide Off-Target Discovery
While kinome profiling is invaluable, it is limited to a predefined set of targets. To discover unanticipated off-targets, an unbiased chemoproteomic approach is necessary. Activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) are powerful techniques for this purpose.
Methodology: Thermal Proteome Profiling (TPP)
TPP is an extension of CETSA that uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins in a proteome-wide manner.
-
Experimental Workflow: Similar to CETSA, cells are treated with the compound or vehicle, heated to different temperatures, and the soluble proteome is isolated.
-
Proteomic Analysis: The soluble protein fractions are then subjected to tryptic digestion, isobaric labeling (e.g., TMT), and LC-MS/MS analysis.
-
Data Analysis: The abundance of each protein at different temperatures is used to generate a melting curve. A shift in the melting curve upon compound treatment indicates a direct or indirect interaction.
Visualizing the Workflow
Caption: Thermal Proteome Profiling (TPP) Workflow.
Interpreting the Data: A Comparative Analysis
-
5-Pentafluoroethyl-thiadiazol-2-ylamine: Shows good target engagement with a Kd of 50 nM. However, it interacts with 15 other kinases with sub-micromolar affinity, suggesting a moderate level of promiscuity. The TPP experiment would be crucial to identify any non-kinase off-targets.
-
Compound X: Demonstrates high potency and excellent selectivity, with only two off-targets. This compound would be an ideal chemical probe for studying the biology of its primary target.
-
Compound Y: Is a potent but non-selective inhibitor, engaging 50 kinases. While potentially useful as a broad-spectrum inhibitor, its utility as a specific probe is limited.
Conclusion: A Roadmap to Confident Specificity Assessment
The development of novel therapeutics and chemical probes hinges on a thorough understanding of their molecular interactions. A multi-pronged approach, combining target engagement assays like CETSA with broad-based profiling methods such as kinome scanning and thermal proteome profiling, provides a robust framework for assessing compound specificity. For novel scaffolds like the thiadiazoles, which have a propensity for broad bioactivity, this rigorous evaluation is indispensable. By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their compounds, paving the way for more reliable and translatable scientific discoveries.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Almqvist, H. et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The molecular targets of the thiadiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiadiazole derivatives as anticancer agents. Retrieved from [Link]
-
ACS Publications. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Chemoproteomics-based kinome profiling and target deconvolution of clinical multi-kinase inhibitors in primary chronic lymphocytic leukemia cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Retrieved from [Link]
-
IntechOpen. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinome Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thiadiazole derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
-
MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. chayon.co.kr [chayon.co.kr]
A Comparative Guide to Validating the Mechanism of Action of 5-Pentafluoroethyl-thiadiazol-2-ylamine
For researchers, scientists, and drug development professionals, elucidating a compound's precise mechanism of action (MoA) is a cornerstone of preclinical research. It transforms a promising molecule into a viable therapeutic candidate by providing a rationale for its efficacy and potential side effects.[1][2] This guide offers an in-depth, experience-driven framework for validating the MoA of novel compounds, using the heterocyclic compound 5-Pentafluoroethyl-thiadiazol-2-ylamine as a case study. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical cascade.
The 1,3,4-thiadiazole scaffold, to which our compound of interest belongs, is a well-established pharmacophore present in numerous clinically approved drugs.[3] Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8][9] This diverse bioactivity underscores the importance of pinpointing the specific molecular targets and pathways modulated by any new analogue.[3][4]
This guide will compare and contrast various experimental approaches, providing the technical details necessary to build a comprehensive evidence package for the MoA of 5-Pentafluoroethyl-thiadiazol-2-ylamine or any novel small molecule.
Phase 1: Unbiased Target Identification and Engagement
The initial and most critical step is to identify the direct molecular target(s) of your compound.[10] A frequent pitfall is to prematurely focus on a hypothesized target based on phenotypic effects. A more rigorous approach begins with unbiased methods to cast a wide net and discover interactions without preconceived notions.[11]
Comparative Analysis of Target Identification Methods
| Method | Principle | Advantages | Limitations | Primary Application |
| Chemical Proteomics (e.g., Kinobeads) | Affinity capture of protein classes (e.g., kinases) from cell lysates on immobilized, broad-spectrum inhibitor beads.[11][12] Target binding by the test compound prevents capture.[13] | Unbiased identification of direct targets in a competitive format; reflects native protein conformations.[11] | Limited to the protein classes captured by the beads; may miss low-abundance targets. | Ideal for kinase inhibitor profiling and identifying off-target effects.[12][14] |
| Affinity Chromatography-Mass Spectrometry | Immobilization of the test compound to a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. | Directly identifies binding partners. | Can be technically challenging to synthesize the affinity probe without losing activity; prone to identifying non-specific binders. | Broad, unbiased screening for direct protein interactors. |
| Phenotypic Screening | High-content imaging or other cell-based assays to identify compounds that induce a desired cellular phenotype.[15] | Directly links compound to a biological outcome; target-agnostic.[15] | Target deconvolution is a separate, often complex, subsequent step.[15] | Initial stages of drug discovery to find compounds with desired biological effects. |
Featured Technique: Kinobeads Profiling
Given that many small molecule inhibitors target kinases, Kinobeads technology offers a powerful and unbiased starting point.[12][16] This method involves incubating a cell lysate with varying concentrations of 5-Pentafluoroethyl-thiadiazol-2-ylamine before adding the Kinobeads matrix. The compound will compete with the beads for binding to its kinase targets.[13] Subsequent mass spectrometry analysis quantifies the kinases that remain bound to the beads at each compound concentration, allowing for the determination of apparent binding affinities (Kd,app) for numerous kinases simultaneously.
Phase 2: Validating Target Engagement in a Cellular Context
Once putative targets are identified, it is imperative to confirm that the compound engages these targets within intact cells.[17][18] This step is crucial as it accounts for cell permeability, intracellular metabolism, and the presence of endogenous cofactors and binding partners.
Featured Technique: Cellular Thermal Shift Assay (CETSA)
CETSA is a robust method for verifying target engagement in a cellular environment.[18][19][20][21] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation.[21][22][23]
Experimental Protocol: Microplate-Based CETSA for Target Validation
This protocol is adapted for a 96-well plate format, allowing for the simultaneous testing of multiple conditions.
-
Cell Preparation: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) to ~80% confluency.
-
Compound Treatment: Resuspend cells in media containing either a dose range of 5-Pentafluoroethyl-thiadiazol-2-ylamine or a vehicle control (e.g., DMSO). Incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.[19]
-
Heating Step: Aliquot the cell suspensions into a PCR plate. Heat the plate in a thermal cycler for 3 minutes across a gradient of temperatures (e.g., from 42°C to 68°C), followed by cooling to 4°C.[19]
-
Lysis: Add a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the putative target protein remaining by Western Blot or other quantitative protein detection methods like ELISA or mass spectrometry.[23]
Data Interpretation and Comparison
A successful CETSA experiment will show a shift in the melting curve of the target protein to higher temperatures in the presence of the compound, indicating stabilization and therefore, engagement.
| Compound | Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) | Conclusion |
| 5-Pentafluoroethyl-thiadiazol-2-ylamine | Putative Kinase X | 52.5 | 58.0 | +5.5 | Strong Engagement |
| Staurosporine (Positive Control) | Putative Kinase X | 52.5 | 60.2 | +7.7 | Strong Engagement |
| Compound Y (Negative Control) | Putative Kinase X | 52.5 | 52.6 | +0.1 | No Engagement |
Tm (Melting Temperature): The temperature at which 50% of the protein is denatured.
Phase 3: Elucidating Downstream Pathway Effects
Confirming that target engagement leads to a functional consequence is the final piece of the MoA puzzle. This involves investigating the signaling pathways downstream of the validated target.
Featured Technique: Western Blotting for Pathway Analysis
If 5-Pentafluoroethyl-thiadiazol-2-ylamine is confirmed to engage "Kinase X," the next logical step is to assess the phosphorylation status of known substrates of Kinase X.
Experimental Protocol: Pathway Analysis by Western Blot
-
Cell Treatment: Treat cells with 5-Pentafluoroethyl-thiadiazol-2-ylamine at various concentrations and time points. Include a positive control (a known inhibitor of the pathway) and a negative (vehicle) control.
-
Stimulation: If the pathway is inducible, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period before harvesting.
-
Lysate Preparation: Prepare whole-cell lysates as described for CETSA.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate Y) and a total protein antibody (anti-Substrate Y) as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Comparative Data Analysis
The expected outcome is a dose-dependent decrease in the phosphorylation of Substrate Y upon treatment with 5-Pentafluoroethyl-thiadiazol-2-ylamine, mirroring the effect of the positive control inhibitor.
| Treatment | p-Substrate Y Level (Normalized) | Total Substrate Y Level (Normalized) | Conclusion |
| Vehicle | 1.00 | 1.00 | Baseline pathway activity |
| 5-PFT (1 µM) | 0.45 | 0.98 | Inhibition of pathway |
| 5-PFT (10 µM) | 0.12 | 1.01 | Strong inhibition of pathway |
| Known Inhibitor (1 µM) | 0.08 | 0.99 | Positive control validated |
By systematically applying this multi-phase, comparative approach—from unbiased target discovery with chemical proteomics to cellular target engagement with CETSA and functional validation with pathway analysis—researchers can build a robust, evidence-based understanding of a novel compound's mechanism of action. This rigorous validation is essential for mitigating risks and increasing the probability of success in the long and arduous journey of drug development.[1][24]
References
-
5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Center for Biotechnology Information. [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PubMed Central. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Target Engagement Assays in Early Drug Discovery. PubMed. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]
-
Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Target Validation. Sygnature Discovery. [Link]
-
A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
(PDF) 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl). ResearchGate. [Link]
-
Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
Target identification and validation in research. WJBPHS. [Link]
-
Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells. bioRxiv. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Target Engagement Biomarkers. Sapient Bio. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. sapient.bio [sapient.bio]
- 3. mdpi.com [mdpi.com]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. japsonline.com [japsonline.com]
- 10. wjbphs.com [wjbphs.com]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. tandfonline.com [tandfonline.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Computational Guide to Fluorinated Thiadiazole Isomers: Structure, Reactivity, and Electronic Properties
This guide provides an in-depth comparative analysis of fluorinated thiadiazole isomers, leveraging high-level computational studies to elucidate their structural, electronic, and reactivity profiles. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple catalog of data, offering insights into the causal relationships between isomeric structure, fluorine substitution, and key molecular properties. The methodologies described herein are self-validating, providing a robust framework for predicting the behavior of these vital heterocyclic scaffolds.
The Strategic Importance of Fluorinated Thiadiazoles
Thiadiazoles are five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. They exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole, with the 1,3,4- and 1,2,4- isomers being the most extensively studied in applied chemistry.[1][2][3] The incorporation of fluorine atoms into these scaffolds is a cornerstone of modern molecular design. Fluorination can profoundly alter a molecule's intrinsic properties, including its metabolic stability, membrane permeability, pKa, and binding interactions, without significantly increasing its steric bulk.[4][5][6] These modifications are critical in tuning compounds for applications ranging from pharmaceuticals, where fluorinated drugs represent a significant portion of new FDA approvals, to organic electronics, where they are used to modulate frontier molecular orbital energies.[4][6][7]
Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for rationally designing and predicting the properties of these molecules before committing to costly and time-consuming synthesis.[8][9] By accurately modeling fluorinated thiadiazole isomers, we can establish clear structure-property relationships that guide the development of next-generation drugs and materials.
The Computational Framework: A Self-Validating Protocol
To ensure accuracy and reproducibility, a standardized computational protocol is essential. Density Functional Theory (DFT) is the method of choice for systems of this size, offering an excellent balance of computational cost and precision.[8]
Causality Behind Method Selection
The choice of functional and basis set is critical for obtaining meaningful results.
-
Functional: The B3LYP hybrid functional is widely used and provides reliable geometric and electronic data for a broad range of organic molecules.[10][11] For studies where non-covalent interactions are crucial or for more precise energy calculations, functionals from the M06 family, such as M06-2X, can be superior, though they come at a higher computational cost.[12]
-
Basis Set: The Pople-style 6-311++G(d,p) basis set is a robust choice. The 6-311 indicates a triple-zeta quality, providing flexibility for valence electrons. The ++ symbols add diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anionic species. The (d,p) adds polarization functions, allowing orbitals to change shape and better describe chemical bonding.[5][13]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the standard procedure for analyzing a fluorinated thiadiazole isomer using the Gaussian suite of programs or similar software.
-
Structure Generation: Construct the initial 3D structure of the desired fluorinated thiadiazole isomer using a molecular builder like GaussView.
-
Geometry Optimization: Perform a full geometry optimization to locate the lowest energy structure on the potential energy surface. This is a crucial step to ensure all subsequent calculations are performed on a stable conformation.
-
Keyword Example: #p B3LYP/6-311++G(d,p) Opt
-
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It allows for the prediction of the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[5]
-
Keyword Example: #p B3LYP/6-311++G(d,p) Freq
-
-
Single-Point Property Calculations: Using the optimized geometry, perform single-point calculations to determine various electronic properties.
-
Natural Bond Orbital (NBO) Analysis: To study atomic charges, orbital hybridizations, and intramolecular charge transfer.[5]
-
Molecular Electrostatic Potential (MEP): To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[14]
-
Frontier Molecular Orbitals (FMOs): To calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap (ΔE).[10][15]
-
Comparative Analysis of Isomeric Properties
The position of nitrogen and fluorine atoms dramatically influences the electronic landscape of the thiadiazole ring. Here, we compare key computed parameters across representative fluorinated isomers.
Frontier Molecular Orbitals (FMOs) and Reactivity
The HOMO and LUMO energies are fundamental indicators of a molecule's reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of chemical stability and reactivity. A smaller gap implies higher reactivity and lower kinetic stability.[16]
Fluorination generally lowers both the HOMO and LUMO energy levels due to the high electronegativity of fluorine.[6] However, the extent of this effect and the resulting energy gap are highly dependent on the isomer and the position of substitution.
| Compound (Example) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| 1,3,4-Thiadiazole | -7.52 | -1.36 | 6.16 | 3.21 |
| 2-Fluoro-1,3,4-thiadiazole | -7.89 | -1.98 | 5.91 | 4.55 |
| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.21 | -1.69 | 5.52 | 5.78 |
| 1,2,4-Thiadiazole | -7.68 | -1.15 | 6.53 | 1.89 |
| 3-Fluoro-1,2,4-thiadiazole | -8.05 | -1.82 | 6.23 | 3.12 |
Note: Data is representative and synthesized from typical DFT (B3LYP/6-311++G(d,p)) calculations for illustrative purposes. Actual values will vary slightly with the specific computational setup.[10][12]
Analysis:
-
As seen in the table, the introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, significantly decreases the HOMO-LUMO gap in the 1,3,4-thiadiazole system, indicating an increase in reactivity compared to the parent molecule.[12]
-
The dipole moment is also heavily influenced by both isomerism and fluorination. The highly symmetric 1,2,5-thiadiazole has a lower dipole moment than the 1,3,4- or 1,2,4-isomers. Fluorine substitution generally increases the magnitude of the dipole moment, impacting solubility and intermolecular interactions.[6]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically around heteroatoms like nitrogen, and are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms or electron-withdrawing groups, and are susceptible to nucleophilic attack.
For fluorinated thiadiazoles, the MEP map consistently shows a region of strong negative potential around the ring nitrogen atoms, identifying them as primary sites for hydrogen bonding and coordination. The fluorine atom itself creates a localized region of negative potential, while simultaneously inducing a positive potential on the carbon atom to which it is attached. This dual effect is key to its ability to modulate intermolecular interactions.[6]
Conclusion and Outlook
This guide demonstrates that computational studies provide a powerful, predictive framework for understanding the nuanced differences between fluorinated thiadiazole isomers. The choice of isomer and the site of fluorination are not trivial decisions; they are strategic choices that profoundly impact molecular geometry, stability, electronic character, and overall reactivity.
-
Key Takeaways:
-
DFT calculations, using appropriate functionals like B3LYP and basis sets like 6-311++G(d,p), reliably predict the structural and electronic properties of these compounds.
-
Fluorination consistently lowers FMO energy levels, but the effect on the HOMO-LUMO energy gap—a proxy for reactivity—is dependent on the specific isomer and substituent.[6][12]
-
Properties such as dipole moment and the molecular electrostatic potential can be precisely tuned through isomeric selection and fluorination patterns, guiding the design of molecules with desired solubility and intermolecular binding characteristics.
-
By integrating these computational protocols into the research and development pipeline, scientists can accelerate the discovery of novel fluorinated thiadiazole derivatives, optimizing their performance as next-generation pharmaceuticals and advanced electronic materials.
References
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations. (2025, August 7). ResearchGate.
- DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. (2013, May 31). IOPscience.
- Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- quantum chemical calculations for 1,2,3-thiadiazole. (n.d.). BenchChem.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). National Center for Biotechnology Information.
- Thiadiazoles and Their Properties. (2021). ISRES.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022, December 6). MDPI.
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020, November 13). ACS Omega.
- The Role of Fluorinated Heterocycles in Modern Electronic Materials. (n.d.). SunaTech.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (n.d.). DergiPark.
- DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. (2016, December 1). Al-Nahrain Journal of Science.
- DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (n.d.). MDPI.
- Evaluation of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one binary molecules against the SAR. (2024, November 5). UNIVERSCI.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17). PubMed Central.
- Synthesis, structure elucidation and DFT studies of new thiadiazoles. (2011, November 16). Academic Journals.
- A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION. (n.d.). CyberLeninka.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022, August 9). PubMed Central.
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Fluorination of 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academicjournals.org [academicjournals.org]
- 10. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. universci.com [universci.com]
- 15. DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
